(3-(3-Morpholinopropoxy)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-(3-morpholin-4-ylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c16-14(17)12-3-1-4-13(11-12)19-8-2-5-15-6-9-18-10-7-15/h1,3-4,11,16-17H,2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTSLZSEOJFCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3-(3-morpholinopropoxy)phenylboronic acid
An In-depth Technical Guide to 3-(3-Morpholinopropoxy)phenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of 3-(3-morpholinopropoxy)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and synthesis. The guide will further explore its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions, and elucidate the critical role of its constituent functional groups in the context of drug discovery and development. Detailed experimental protocols, safety considerations, and characterization data are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.
Introduction
3-(3-Morpholinopropoxy)phenylboronic acid is a bifunctional organic compound that has garnered significant interest as a versatile reagent in synthetic chemistry. Its structure uniquely combines a phenylboronic acid moiety, a cornerstone of carbon-carbon bond formation, with a morpholinopropoxy side chain. The boronic acid group is a key participant in a multitude of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The morpholine heterocycle is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[3][4][5] This guide will dissect the individual contributions of these functionalities and provide a holistic understanding of the compound's utility.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is paramount for its successful application in research and development.
Chemical Structure and Identifiers
-
IUPAC Name: (3-(3-morpholinopropoxy)phenyl)boronic acid
-
CAS Number: 1003028-41-8[6]
-
Molecular Formula: C₁₃H₂₀BNO₄
-
Molecular Weight: 265.11 g/mol
-
Canonical SMILES: C1COCCN1CCCOC2=CC=CC(=C2)B(O)O
Physicochemical Data
The physical properties of 3-(3-morpholinopropoxy)phenylboronic acid are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for understanding its behavior in different experimental conditions.
| Property | Value | Source |
| Physical Appearance | White to off-white solid | General knowledge for arylboronic acids |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and alcohols.[7][8] Limited solubility in nonpolar solvents. | Inferred from structural components |
| Stability | Stable under standard conditions. Sensitive to air and moisture, which can lead to dehydration and the formation of boroxines (trimeric anhydrides).[8][9][10] | General knowledge for arylboronic acids |
Synthesis and Purification
The synthesis of 3-(3-morpholinopropoxy)phenylboronic acid is typically achieved through a multi-step process. A representative synthetic route is outlined below, which leverages common and robust chemical transformations.
Representative Synthetic Pathway
A common approach involves the nucleophilic substitution of a suitably protected bromophenol with 3-morpholinopropan-1-ol, followed by a Miyaura borylation reaction. The choice of protecting group for the phenol and the specific conditions for the borylation are critical for achieving high yields and purity.
Detailed Experimental Protocol: Synthesis via Miyaura Borylation
This protocol describes a common method for synthesizing arylboronic acids from aryl halides.
Step 1: Etherification
-
To a solution of 3-bromophenol in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate.
-
Add 4-(3-chloropropyl)morpholine and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide).
-
Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(3-(3-bromophenoxy)propyl)morpholine.
Step 2: Miyaura Borylation
-
In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 4-(3-(3-bromophenoxy)propyl)morpholine, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as Pd(dppf)Cl₂, and a base like potassium acetate.
-
Add a dry, degassed solvent such as dioxane or DMF.
-
Heat the mixture at 80-100 °C for several hours, monitoring the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the pinacol ester intermediate into an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of the Pinacol Ester
-
Dissolve the purified pinacol ester in a mixture of a suitable organic solvent (e.g., THF or acetone) and an aqueous acid solution (e.g., HCl).
-
Stir the mixture at room temperature until the deprotection is complete.
-
Remove the organic solvent under reduced pressure.
-
The desired 3-(3-morpholinopropoxy)phenylboronic acid may precipitate from the aqueous solution or can be extracted.
-
Wash the final product with a non-polar solvent like hexanes and dry under vacuum.
Caption: A generalized workflow for the synthesis of 3-(3-morpholinopropoxy)phenylboronic acid.
Chemical Reactivity and Applications in Drug Discovery
The utility of 3-(3-morpholinopropoxy)phenylboronic acid stems from the distinct reactivity of its two key functional domains: the phenylboronic acid and the morpholinopropoxy tail.
The Phenylboronic Acid Moiety: A Gateway to C-C Bond Formation
The boronic acid functional group is a versatile handle for constructing complex molecular architectures.
-
Suzuki-Miyaura Cross-Coupling: This is arguably the most important reaction of arylboronic acids.[1][10] It involves the palladium-catalyzed reaction between the boronic acid and an organic halide or triflate to form a new carbon-carbon bond.[1][11] This reaction is a cornerstone of modern drug discovery, enabling the efficient synthesis of biaryl and other complex scaffolds found in many pharmaceuticals.[12]
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base plays a crucial role in activating the boronic acid for the transmetalation step.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Other Reactions: Phenylboronic acids can also participate in other important transformations, including Chan-Lam coupling (C-N and C-O bond formation) and as protecting groups for diols.[8][10]
The Morpholinopropoxy Tail: A Tool for Optimizing Pharmacokinetics
The morpholine ring is a highly valued structural motif in medicinal chemistry for several reasons:[3][4]
-
Improved Aqueous Solubility: The morpholine group, with its nitrogen and oxygen atoms, can engage in hydrogen bonding with water, which often enhances the aqueous solubility of the parent molecule.[3][5][14] This is a critical parameter for drug absorption and distribution.
-
Favorable Pharmacokinetic Profile: The incorporation of a morpholine moiety can lead to improved metabolic stability and desirable pharmacokinetic (PK) properties.[4][14][15] It can help modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Receptor Interactions: The morpholine ring can act as a key binding element, fitting into receptor pockets and contributing to the overall potency and selectivity of a drug candidate.[3][4]
The propoxy linker provides conformational flexibility, allowing the morpholine group to adopt an optimal orientation for interacting with biological targets.
Analytical Characterization
Confirming the identity and purity of 3-(3-morpholinopropoxy)phenylboronic acid is essential. Standard analytical techniques are employed for this purpose.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons of the propoxy chain, and the protons of the morpholine ring. The integration of these signals should correspond to the number of protons in each environment.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to determine the molecular weight of the compound, confirming its elemental composition.
Expected ¹H NMR Signals
The following table provides a general guide to the expected chemical shifts for the protons in 3-(3-morpholinopropoxy)phenylboronic acid in a solvent like DMSO-d₆.[16][17]
| Protons | Approximate Chemical Shift (ppm) | Multiplicity |
| Aromatic (Ar-H) | 7.0 - 7.6 | m |
| Ar-O-CH ₂ | ~4.0 | t |
| -CH₂-CH ₂-CH₂- | ~2.0 | p |
| -CH₂-N-CH ₂- | ~2.4 | t |
| Morpholine (-O-CH ₂-) | ~3.6 | t |
| Morpholine (-N-CH ₂-) | ~2.4 | t |
| Boronic acid (-B(OH )₂) | Broad singlet, variable | s |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. m = multiplet, t = triplet, p = pentet, s = singlet.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of boronic acids.
-
Handling: 3-(3-Morpholinopropoxy)phenylboronic acid should be handled in a well-ventilated area, preferably in a fume hood.[9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Boronic acids are susceptible to degradation in the presence of air and moisture.[9] They should be stored in tightly sealed containers in a cool, dry, and dark place.[9][18] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[18]
-
Safety: While generally stable, boronic acids can cause skin and eye irritation.[19] Always consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
3-(3-Morpholinopropoxy)phenylboronic acid is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique structure, combining the reactive boronic acid functionality with the pharmacokinetically favorable morpholine moiety, makes it an attractive starting material for the synthesis of a wide range of biologically active compounds. A thorough understanding of its properties, synthesis, reactivity, and handling is essential for its effective application in the laboratory.
References
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). Vertex AI Search.
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Vertex AI Search.
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020, March 15). PubMed. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available from: [Link]
-
Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022, September 1). Bentham Science Publishers. Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube. Available from: [Link]
-
Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. - ResearchGate. ResearchGate. Available from: [Link]
-
3-(Morpholino)phenylboronic acid | C10H14BNO3 | CID 4192661 - PubChem. PubChem. Available from: [Link]
-
Boronic Acid Warehouse Storage: Solutions & Supply Options Storage | Cubework. Cubework. Available from: [Link]
-
Phenylboronic acid - Wikipedia. Wikipedia. Available from: [Link]
-
1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010, June 1). Wiley-VCH. Available from: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (2020, September 21). MDPI. Available from: [Link]
-
Arylboronic acid or boronate synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. ResearchGate. Available from: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. (2022, April 18). ACS Publications. Available from: [Link]
-
Phenylboronic Acid-polymers for Biomedical Applications - PubMed. PubMed. Available from: [Link]
-
Dimethylsulfoxide-d6 | 10X0.75ML - ARMAR Isotopes. ARMAR Isotopes. Available from: [Link]
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CAS No.2206-27-1,DIMETHYL SULFOXIDE-D6 Suppliers,MSDS download - LookChem. LookChem. Available from: [Link]
-
Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water - MPG.PuRe. (2014). MPG.PuRe. Available from: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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Difference between (3-(3-Morpholinopropoxy)phenyl)boronic acid and its pinacol ester
This is a comprehensive technical guide comparing (3-(3-Morpholinopropoxy)phenyl)boronic acid and its pinacol ester derivative. This analysis focuses on their physicochemical properties, reactivity profiles, and strategic applications in medicinal chemistry.[1]
Executive Summary
In the development of pharmaceutical agents, the choice between a free boronic acid and its pinacol ester (Bpin) surrogate is a critical strategic decision that impacts purification efficiency, storage stability, and reaction kinetics.
For the specific scaffold (3-(3-Morpholinopropoxy)phenyl) , this decision is further complicated by the presence of the morpholine moiety—a basic, polar solubilizing group. This guide delineates why the pinacol ester is generally the superior intermediate for storage and purification, while the free boronic acid remains the active transmetallating species required for high-turnover cross-coupling.
Chemical Identity & Structural Analysis[2][3]
The core difference lies in the boron center's coordination environment and the resulting impact on the molecule's polarity and lattice energy.
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) |
| Formula | C₁₃H₂₀BNO₄ | C₁₉H₃₀BNO₄ |
| Hybridization | sp² (Planar) / sp³ (Tetrahedral in base) | sp² (Planar, strained 5-membered ring) |
| H-Bond Capability | Strong Donor (2 x OH) & Acceptor | Acceptor Only (No OH donors) |
| Lattice Energy | High (extensive H-bond network) | Low (lipophilic, discrete molecules) |
| Acid/Base Character | Amphoteric (Basic Morpholine + Lewis Acid Boron) | Basic (Morpholine) + Lewis Acid Boron (attenuated) |
Structural Visualization
The following diagram illustrates the structural relationship and the equilibrium between the two forms.
Figure 1: Equilibrium between the reactive free acid and the stable pinacol ester.
Physicochemical Properties & Stability[1][4][5][6][7]
Solubility & Purification
-
Free Acid : The presence of the basic morpholine nitrogen and the acidic boron hydroxyls creates a zwitterionic-like character at neutral pH. This results in poor solubility in non-polar solvents (Hexane, Et₂O) and significant streaking on normal-phase silica gel. Purification often requires reverse-phase HPLC or recrystallization.
-
Pinacol Ester : The esterification "masks" the polar hydroxyls, rendering the molecule significantly more lipophilic. It is highly soluble in DCM, EtOAc, and THF. Crucially, it is stable on silica gel , allowing for standard flash chromatography purification (e.g., DCM/MeOH gradients).
Stability (Protodeboronation)
The electron-donating nature of the alkoxy group at the meta position increases electron density on the aromatic ring.
-
Risk : In the free acid form, this electron density facilitates protodeboronation (cleavage of the C-B bond) under hydrolytic conditions, especially at high temperature or low pH.
-
Solution : The pinacol ester is sterically bulky and less Lewis acidic, significantly retarding the rate of protodeboronation. It acts as a "slow-release" reservoir of the active boronic acid during reactions.
Reactivity Profile: The Suzuki-Miyaura Mechanism
While the pinacol ester is easier to handle, it is not the species that undergoes transmetallation.[2][3] It must first be activated.
The Activation Pathway
-
Hydrolysis : In the presence of water and base (e.g., K₂CO₃/H₂O), the Bpin hydrolyzes to the free boronic acid.
-
Transesterification : Alternatively, the base (OH⁻ or CO₃²⁻) attacks the boron center to form a tetrahedral boronate "ate" complex, which is the actual nucleophile for Palladium.
Kinetic Comparison[4]
-
Free Acid : Rapid onset of reaction. High instantaneous concentration of active species. Drawback: Higher risk of catalyst poisoning or side reactions (homocoupling) if the oxidative addition step is slow.
-
Pinacol Ester : Induction period observed.[4] Steady-state release of active boronate. Advantage: Maintains low concentration of active species, preserving catalyst life and reducing background decomposition.
Figure 2: Catalytic cycle showing the entry points. The Pinacol Ester must convert to the Acid/Ate complex to react.
Strategic Applications: When to Use Which?
| Scenario | Preferred Form | Rationale |
| Intermediate Storage | Pinacol Ester | High stability against oxidation and humidity. Indefinite shelf life at 4°C. |
| Purification | Pinacol Ester | Compatible with flash chromatography. Does not streak. |
| High-Throughput Screening | Free Acid | Eliminates the induction period; faster reaction rates in micro-scale reactions. |
| Atom Economy | Free Acid | Lower molecular weight (MW ~265 vs ~347); less waste (pinacol) generated. |
| Difficult Couplings | Pinacol Ester | "Slow release" prevents protodeboronation of the electron-rich morpholine-phenyl ring. |
Experimental Protocols
Synthesis of the Pinacol Ester (Miyaura Borylation)
This is the standard route to access the ester from the aryl bromide.
Reagents:
-
3-(3-morpholinopropoxy)phenyl bromide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Pd(dppf)Cl₂[5]·DCM (0.03 equiv)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Charge : Combine bromide, B₂pin₂, and KOAc in a reaction vial.
-
Purge : Evacuate and backfill with N₂ (3x). Add Dioxane.
-
Catalyst : Add Pd catalyst under N₂ flow.
-
Heat : Stir at 90°C for 4–12 hours. Monitor by TLC (Visualize with KMnO₄ stain; Bpin spots often turn yellow/white).
-
Workup : Filter through Celite to remove Pd black. Concentrate.
-
Purification : Flash chromatography (Hexane/EtOAc or DCM/MeOH). Note: The morpholine group may require 1-5% MeOH/DCM.
Hydrolysis to Free Boronic Acid
If the free acid is specifically required (e.g., for biological binding studies).
Reagents:
-
Pinacol Ester (1.0 equiv)[6]
-
Sodium Periodate (NaIO₄) (3.0 equiv)
-
Ammonium Acetate (NH₄OAc) (3.0 equiv)
-
Solvent: Acetone / Water (1:1)
Procedure:
-
Dissolve ester in Acetone/Water.
-
Add NaIO₄ and NH₄OAc. Stir at RT for 12–24 hours.
-
Mechanism : Oxidative cleavage of the pinacol diol.
-
Workup : Remove acetone in vacuo. Extract the aqueous layer with EtOAc (if product is lipophilic enough) or use n-Butanol. The morpholine group makes the product amphiphilic; careful pH adjustment (pH ~7-8) may be needed to precipitate the zwitterion.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456. Link
-
Knapp, D. M., et al. (2010). In Situ Generation of Anhydrous Pinacol Boronate Esters. Journal of the American Chemical Society, 132(22), 7604–7605. Link
Sources
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- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
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- 6. CAS 756520-73-7: 1-morpholin-4-yl-3-[4-(4,4,5,5-tetramethy… [cymitquimica.com]
Solubility of morpholine-substituted phenylboronic acids in water vs organic solvents
This guide details the solubility behavior of morpholine-substituted phenylboronic acids (MPBAs), focusing on the interplay between pH-dependent speciation in water and the dehydration-driven boroxine equilibrium in organic solvents.
Mechanisms, Data, and Experimental Protocols
Executive Summary
Morpholine-substituted phenylboronic acids (MPBAs) are amphiphilic building blocks critical to medicinal chemistry and chemical biology. Their solubility is governed by two competing equilibria: acid-base speciation in water (driven by the morpholine nitrogen and boronic acid moiety) and dehydration-trimerization in organic solvents (forming boroxines).
Unlike simple phenylboronic acid (PBA), MPBAs exhibit a "solubility window" defined by the pKa of the morpholine substituent. This guide provides the mechanistic grounding and self-validating protocols required to accurately determine and manipulate the solubility of these compounds.
The Physicochemical Core: Two Competing Equilibria
To master the solubility of MPBAs, one must distinguish between the two primary structural variants, as their behavior differs significantly based on the electronic connection of the morpholine ring.
-
Type A: 4-Morpholinophenylboronic acid (Aniline-like, CAS: 186498-02-2)
-
Nitrogen pKa: ~3.5–4.0 (Conjugated to phenyl ring).
-
Behavior: Less basic; remains neutral at physiological pH.
-
-
Type B: 4-(Morpholinomethyl)phenylboronic acid (Benzylamine-like, CAS: 279262-23-6)
-
Nitrogen pKa: ~8.0–8.5 (Aliphatic amine).
-
Behavior: Protonated (cationic) at physiological pH; highly water-soluble in acidic media.
-
2.1 Mechanism 1: The Aqueous pH Switch
In water, solubility is dictated by ionization.[1] MPBAs exist in three forms depending on pH:
-
Cationic (Low pH): Morpholine N is protonated (
). High solubility. -
Neutral/Zwitterionic (Mid pH): Nitrogen is deprotonated, Boron is neutral (
). Lowest solubility ("Isoelectric point"). -
Anionic (High pH): Boron coordinates hydroxide to form the boronate anion (
, ). High solubility.
2.2 Mechanism 2: The Organic Boroxine Trap
In organic solvents (THF,
-
Implication: A "solution" of MPBA in dry THF is often a solution of the boroxine, not the acid.
-
Solubility Impact: Boroxines are less polar than their parent acids, often exhibiting higher solubility in non-polar solvents but precipitating upon water addition (re-hydrolysis).
Figure 1: The dual equilibrium network. In water, pH drives speciation. In organic solvents, dehydration drives boroxine formation.
Solubility Profile & Data
The following data summarizes the solubility trends for 4-(morpholinomethyl)phenylboronic acid (Type B), which is the most common variant used for aqueous solubility enhancement.
Table 1: Solubility Profile of MPBAs
| Solvent Category | Solvent | Solubility Rating | Dominant Species | Mechanism / Notes |
| Aqueous (Acidic) | 0.1 M HCl | Very High (>50 mg/mL) | Cationic ( | Protonation of morpholine solubilizes the aromatic core. |
| Aqueous (Neutral) | Water (pH 7) | Moderate (~2-5 mg/mL) | Neutral / Zwitterion | Solubility depends on Type A vs B. Type B is more soluble due to partial ionization. |
| Aqueous (Basic) | 0.1 M NaOH | High (>50 mg/mL) | Boronate Anion | Formation of hydrophilic |
| Polar Organic | Methanol, DMSO | High | Solvated Acid | Hydrogen bonding with solvent prevents aggregation. |
| Ethereal | THF, Dioxane | High | Boroxine / Acid Mix | Equilibrium shifts to boroxine; highly soluble. |
| Non-Polar | Hexanes, Toluene | Low | Boroxine | Insoluble unless heated; forms boroxine upon dissolution. |
| Chlorinated | DCM, Chloroform | Moderate | Boroxine | Often used for purification; boroxine is soluble, acid is less so. |
Critical Insight: Unlike standard phenylboronic acid (Solubility ~2.5 g/L in water), MPBAs can achieve >10x higher solubility in buffer by adjusting pH to exploit the morpholine pKa.
Experimental Protocol: Self-Validating Solubility Determination
Standard "shake-flask" methods often fail for boronic acids because they do not account for the boroxine equilibrium. The following protocol includes a mandatory spectroscopic validation step .
Phase 1: Preparation & Saturation
-
Solvent Selection: Choose three pH buffers (pH 4.0, 7.4, 10.0) and two organic solvents (e.g., THF, MeOH).
-
Supersaturation: Add excess MPBA solid to 2 mL of solvent in a borosilicate glass vial.
-
Target: Visual presence of undissolved solid.
-
-
Equilibration: Shake at 25°C for 24 hours .
-
Note: Do not heat to dissolve; this promotes irreversible boroxine formation in some solvents.
-
Phase 2: Filtration & Quantification
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter (hydrophilic for water, hydrophobic for organics).
-
Pre-saturation: Discard the first 200 µL of filtrate to prevent filter adsorption errors.
-
-
Dilution: Dilute the filtrate immediately into the mobile phase (for HPLC) or deuterated solvent (for NMR).
Phase 3: The "Boroxine Check" (Validation)
Before quantifying, you must determine what you dissolved.
-
Run ¹H-NMR: Compare the aromatic signals of your sample against a fresh standard.
-
Check Shifts: Boroxine protons typically shift downfield (deshielded) compared to the monomeric acid.
Phase 4: Quantification (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: ACN / Water + 0.1% Formic Acid.
-
Crucial: The acidic mobile phase hydrolyzes any boroxine back to the monomer, allowing accurate total quantification of the boronic acid content.
-
-
Detection: UV at 254 nm (aromatic) or 220 nm.
Figure 2: Self-validating solubility determination workflow.
Applications & Implications
5.1 Aqueous Suzuki-Miyaura Coupling
MPBAs are ideal for "Green Chemistry" applications in water.
-
Protocol Adjustment: Perform the reaction at pH 8–9. This ensures the MPBA is in the boronate anion form (required for transmetallation) while maintaining high solubility.
-
Avoid: Neutral pH (6–7), where the MPBA may precipitate, stalling the reaction.
5.2 Diol Sensing (Glucose Monitoring)
MPBAs bind 1,2-diols (sugars) reversibly.
-
Mechanism: Binding shifts the Lewis acidity, lowering the pKa of the boron.
-
Solubility Effect: Binding glucose increases the solubility of the MPBA by stabilizing the anionic boronate form at physiological pH.
References
-
Solubility of Phenylboronic Acid and its Cyclic Esters. Journal of Solution Chemistry, 2020.
-
Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Hall, D.G., Wiley-VCH, 2011.[6]
-
4-(Morpholinomethyl)phenylboronic acid Properties. PubChem, National Library of Medicine.[7] [7]
-
Equilibrium Solubility Determination of Boronic Acids. Journal of Chemical & Engineering Data, 2020.
-
Origins of pKa difference between boronic acids and their esters. Journal of Pharmaceutical Sciences, 2017.
Sources
- 1. ovid.com [ovid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. 4-(Morpholinomethyl)phenylboronic acid | C11H16BNO3 | CID 10998582 - PubChem [pubchem.ncbi.nlm.nih.gov]
Zwitterionic Amino-Alkoxy Phenylboronic Acids: A Technical Guide
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Delivery Specialists
Executive Summary
The incorporation of amino-alkoxy motifs into phenylboronic acid (PBA) scaffolds creates a unique class of stimuli-responsive molecules. Unlike standard boronic acids, these derivatives possess an intrinsic "zwitterionic switch" driven by an intramolecular dative bond between the amine nitrogen and the boron atom (N
Part 1: Theoretical Framework & Mechanistic Logic
The N B Dative Bond (Wulff-Type Coordination)
The defining feature of amino-alkoxy phenylboronic acids is the equilibrium between the "open" (neutral, solvent-inserted) form and the "closed" (zwitterionic) form.
-
Open Form (Low pH/Non-polar): The boron is
hybridized (trigonal planar). It is electron-deficient (Lewis acid). -
Closed Form (Neutral pH/Polar): The lone pair of the amine nitrogen attacks the empty
-orbital of the boron. This forms a cyclic boronate species. The boron becomes formally anionic (tetrahedral ), and the nitrogen becomes cationic (ammonium), resulting in a net-neutral zwitterion.
Structural Determinants of Stability
The stability of the zwitterion is governed by the chelate effect, specifically the ring size formed by the N
-
Ortho-Aminomethyl Derivatives: Form a stable 5-membered ring . High stability; pKa lowered to ~5.5–6.5.
-
Ortho-Aminoethoxy Derivatives: Form a 7-membered ring (B-C-C-O-C-C-N). The entropic penalty is higher, making the N
B bond weaker and more labile. This makes amino-alkoxy derivatives highly sensitive pH switches compared to their aminomethyl counterparts.
Pathway Visualization
The following diagram illustrates the equilibrium and the pH-dependent "switching" mechanism critical for drug release profiles.
Part 2: Experimental Protocols
Synthesis of o-(2-Aminoethoxy)phenylboronic Acid
Rationale: Direct alkylation of amino-boronic acids is difficult due to unprotected polar groups. The most robust route utilizes a protected amine precursor and Miyaura borylation.
Reagents: 2-Bromophenol, N-(2-Bromoethyl)phthalimide, Bis(pinacolato)diboron (
Step-by-Step Methodology:
-
Etherification (Linker Installation):
-
Dissolve 2-bromophenol (1.0 eq) and
(2.0 eq) in DMF. -
Add N-(2-Bromoethyl)phthalimide (1.2 eq) dropwise.
-
Heat to 80°C for 12 hours.
-
Workup: Dilute with water, extract with EtOAc. Recrystallize from EtOH.
-
Checkpoint: Confirm disappearance of phenolic OH by IR.
-
-
Miyaura Borylation (Boron Installation):
-
Combine the aryl bromide from Step 1 (1.0 eq),
(1.1 eq), and KOAc (3.0 eq) in dry 1,4-dioxane. -
Degas with
for 15 min. -
Add
(0.03 eq). -
Reflux (90°C) for 16 hours under inert atmosphere.
-
Purification: Flash chromatography (Hexane/EtOAc). This yields the Pinacol Boronate Ester.
-
-
Deprotection (Zwitterion Formation):
-
Dissolve the phthalimide-protected boronate in EtOH.
-
Add Hydrazine hydrate (5.0 eq). Reflux for 4 hours.
-
Cool to room temperature; filter off the phthalhydrazide byproduct.
-
Concentrate the filtrate.[1]
-
Hydrolysis: Treat the residue with 1N HCl/Acetone to cleave the pinacol ester, then neutralize to pH 7.0 to precipitate the free zwitterionic acid.
-
Characterization Workflow
The presence of the zwitterion is best confirmed via
Figure 2: Decision tree for assigning coordination status based on
Part 3: Data Analysis & Physicochemical Properties
Quantitative Assessment of Zwitterionic Strength
The strength of the intramolecular bond correlates directly with the shift in pKa relative to phenylboronic acid (PBA).
Table 1: Comparative Physicochemical Data
| Compound Class | Linker Type | Ring Size (N | Apparent pKa | Stability Constant ( | |
| Phenylboronic Acid (Control) | None | N/A | ~29.0 | 8.8 | N/A |
| o-Aminomethyl PBA | 5 | 8.0 - 12.0 | 5.8 | High | |
| o-Aminoethoxy PBA | 7 | 15.0 - 20.0* | 7.2 | Moderate | |
| m-Aminoethoxy PBA | N/A (Too far) | ~28.0 | 8.6 | Negligible |
*Note: The shift for the ethoxy derivative is often an average due to rapid exchange between open and closed forms on the NMR timescale.
Interpretation of Data[2][3][4][5]
-
pKa Depression: The formation of the zwitterion stabilizes the tetrahedral anionic form of boron. Because the N
B bond supplies electron density to the boron, the molecule is more willing to accept an (or lose a proton from water coordinated to it) at lower pH. -
Solubility: Zwitterionic forms exhibit "isoelectric" solubility behavior—often least soluble at the pH where the zwitterion is most stable, but highly soluble in acidic (protonated amine) or basic (boronate anion) conditions.
Part 4: Applications in Drug Development
pH-Gated Drug Delivery
Amino-alkoxy PBAs are utilized to target the Tumor Microenvironment (TME) (pH 6.5–6.8).
-
Mechanism: At physiological pH (7.4), the drug carrier (polymer-bound PBA) forms a tight zwitterionic complex or binds mucin/sialic acid.
-
Release: Upon entering the acidic TME, the amine becomes protonated (
), breaking the N B coordination. This destabilizes the boronate, triggering the release of the payload (e.g., a diol-containing drug like capecitabine or a catechol).
Glucose Sensing
The zwitterionic character modulates the fluorescence of attached fluorophores (e.g., anthracene).
-
Signal On: Binding of glucose displaces the N
B bond or alters the Photoinduced Electron Transfer (PET) pathway from the amine to the fluorophore, creating a quantifiable signal.
References
-
Wulff, G. (1982). Selective Binding to Polymers via Covalent Bonds. The Construction of Chiral Cavities as Specific Receptor Sites. Pure and Applied Chemistry. Link
-
Wang, W., et al. (2002). Building Fluorescent Sensors by Template Polymerization: The Preparation of a Fluorescent Sensor for L-Tryptophan. Journal of the American Chemical Society. Link
-
Springsteen, G., & Wang, B. (2002). A Detailed Examination of Boronic Acid-Diol Complexation. Tetrahedron. Link
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine.[2][3] Chemical Reviews.[4] Link
-
Nishiyabu, R., et al. (2011). Boronic Acid Building Blocks: Tools for Self-Assembly. Chemical Communications. Link
-
Hargrove, A. E., et al. (2011). Boronic Acid-Based Sensors for Saccharides.[5] Chemical Reviews.[4] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[4] Link
Sources
Methodological & Application
Suzuki-Miyaura coupling protocol using (3-(3-Morpholinopropoxy)phenyl)boronic acid
An In-Depth Guide to the Suzuki-Miyaura Coupling of (3-(3-Morpholinopropoxy)phenyl)boronic acid: Protocol, Mechanism, and Optimization
Introduction: The Strategic Importance of Functionalized Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is particularly vital in pharmaceutical and materials science for the synthesis of biaryl and substituted aromatic structures.[3] These motifs are prevalent in a vast array of bioactive molecules and advanced materials.[3]
This guide provides a detailed protocol and expert insights for the application of a specialized building block, (3-(3-Morpholinopropoxy)phenyl)boronic acid , in Suzuki-Miyaura coupling. The presence of the morpholinopropoxy side chain introduces unique characteristics, including altered solubility and a basic nitrogen atom, which necessitate specific considerations in reaction design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of complex molecular architectures.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a Pd(II) intermediate. The reactivity for this step generally follows the trend I > Br > OTf >> Cl.[2][5]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻).[6][7][8] This boronate then exchanges its organic group with the halide on the Pd(II) complex.
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][4]
Application Profile: (3-(3-Morpholinopropoxy)phenyl)boronic acid
The title compound possesses a tertiary amine within its structure. This feature requires careful consideration:
-
Basicity : The morpholino group is basic and could potentially coordinate to the palladium catalyst. While this can sometimes be beneficial, it can also lead to catalyst inhibition. Therefore, the use of a strong, inorganic base is recommended to ensure the formation of the reactive boronate species without competing coordination from the substrate.
-
Solubility : The morpholinopropoxy tail enhances the compound's polarity and solubility in a wider range of solvents, including mixed aqueous systems which are often beneficial for Suzuki couplings.[2]
-
Stability : Like many boronic acids, this reagent can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved.[9][10] Using the boronic acid in a slight excess and ensuring efficient reaction kinetics can minimize this issue. For particularly sensitive substrates, conversion to a more stable boronate ester (e.g., a pinacol or MIDA ester) prior to coupling can be a valuable strategy.[4][11]
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of (3-(3-Morpholinopropoxy)phenyl)boronic acid with a generic aryl bromide. Optimization may be required based on the specific aryl halide used.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Purpose |
| Aryl Bromide | Varies | 1.0 | 1.0 mmol | Electrophile |
| (3-(3-Morpholinopropoxy)phenyl)boronic acid | 279.15 | 1.2 | 1.2 mmol (335 mg) | Nucleophile |
| Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) | 731.73 | 0.02 (2 mol%) | 0.02 mmol (14.6 mg) | Catalyst Precursor |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 mmol (637 mg) | Base |
| 1,4-Dioxane | 88.11 | - | 8 mL | Solvent |
| Deionized Water | 18.02 | - | 2 mL | Co-solvent |
Equipment
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line with manifold)
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware (septum, needles, syringes)
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), (3-(3-Morpholinopropoxy)phenyl)boronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.[9]
-
Solvent Addition : Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Degassing : Sparge the resulting suspension with the inert gas for an additional 15-20 minutes to ensure the solvent is thoroughly degassed. The presence of some water is often beneficial for Suzuki couplings, but it should be deoxygenated.[12]
-
Catalyst Addition : Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst (0.02 mmol) to the flask. Immediately reseal and purge with inert gas for another 2-3 minutes. The mixture will typically turn dark red or black.
-
Heating : Place the flask in a preheated oil bath or heating mantle set to 80-100 °C.
-
Reaction Monitoring : Stir the reaction vigorously. Monitor the progress by TLC or LC-MS after 2-4 hours. The reaction is typically complete within 4-12 hours.[2]
-
Work-up : Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction : Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). The aqueous washes help remove the inorganic base and boron byproducts.[13]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1-2% triethylamine to prevent the basic product from streaking on the silica).[13]
-
Characterization : Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
Even robust protocols can require optimization. The following guide addresses common issues encountered during Suzuki-Miyaura couplings.
-
Issue: Homocoupling : The formation of biaryls from two boronic acids (Ar²-Ar²) or two aryl halides (Ar¹-Ar¹) is a common side reaction.
-
Issue: Protodeboronation : The boronic acid is replaced by a hydrogen atom before it can couple.
-
Issue: Dehalogenation : The aryl halide is reduced, replacing the halogen with a hydrogen atom.
Safety and Handling Precautions
-
Palladium Catalysts : Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen.[14] Toluene and other aromatic solvents are also flammable and have associated health risks. Always work in a well-ventilated area.
-
Bases : Inorganic bases like K₃PO₄ and Cs₂CO₃ are corrosive and irritants. Avoid inhalation of dust and skin contact.
-
Reaction Exotherms : Suzuki-Miyaura reactions can be exothermic, especially on a larger scale.[12][15] When scaling up, ensure adequate cooling capacity is available and consider adding reagents portion-wise to control the reaction temperature. Never heat a completely sealed vessel not designed for pressure.[16]
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Cross-Coupling Reaction. (2023, July 19). News-Medical.net.
- Bickelhaupt, F. M., & de Lera, A. R. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9162–9173.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025). BenchChem.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
- Cationic Palladium(II)
- Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboron
- Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. (n.d.).
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018, February 1).
- Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. (2025). BenchChem.
- Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. (n.d.).
- Palladium(II)-catalyzed Suzuki–Miyaura Reactions of Arylboronic Acid with Aryl Halide in the Presence of Aryl-Ferrocenyl-Phosphines. (n.d.). Semantic Scholar.
- Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. (2023, March 8). Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). PMC.
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
- Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (n.d.).
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018, February 1).
- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021, October 13).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). PMC.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Suzuki-Miyaura. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
- Optimum conditions for the Suzuki–Miyaura coupling reactiona. (n.d.).
- Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.).
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024, July 15). Journal of Nanostructures.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lab Reporter [fishersci.se]
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- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Bioorthogonal Chemistry Applications of Amino-Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Amino-phenylboronic acids (APBAs) are a versatile class of molecules that have garnered significant attention in the field of bioorthogonal chemistry. Their unique ability to reversibly bind with cis-diols, undergo oxidative reactions with hydrogen peroxide, and participate in novel ligation chemistries makes them invaluable tools for researchers. This guide provides an in-depth exploration of the applications of APBAs, complete with detailed protocols and the scientific rationale behind experimental choices. We aim to equip researchers with the knowledge to effectively utilize these powerful chemical probes and conjugation handles in their work.
Introduction: The Unique Chemistry of Amino-Phenylboronic Acids
Phenylboronic acids (PBAs) are Lewis acids that can covalently and reversibly bind with 1,2- and 1,3-diols to form cyclic esters.[1][2] This interaction is particularly strong with cis-diols found in many biologically important molecules, including saccharides and glycoproteins.[3] The "amino-" functional group in APBAs provides a convenient handle for conjugation to other molecules, such as fluorophores, drugs, or proteins, without significantly perturbing the boronic acid's reactivity.
The reactivity of the boronic acid moiety is pH-dependent. In aqueous solution, it exists in equilibrium between an uncharged trigonal planar form and a negatively charged tetrahedral boronate form. The tetrahedral form is the reactive species that binds to diols.[4] This equilibrium is influenced by the pH of the solution, with higher pH favoring the formation of the boronate anion and thus enhancing diol binding.[5][6] This pH-sensitivity can be exploited for controlled release or sensing applications in specific cellular microenvironments.[7]
Core Applications and Protocols
This section details the primary applications of amino-phenylboronic acids in bioorthogonal chemistry, providing both the theoretical background and practical, step-by-step protocols.
2.1. Saccharide Sensing and Cell Surface Targeting
Scientific Principle: The ability of APBAs to bind to cis-diols is the foundation for their use in detecting and targeting saccharides.[1] Many cell surfaces are decorated with a dense layer of glycans, rich in sialic acid residues that present cis-diols. This makes APBA-functionalized molecules excellent candidates for targeting cancer cells, which often overexpress sialic acids.[8][9] This interaction can be used to deliver drugs, imaging agents, or for diagnostic purposes.[8] Fluorescently-labeled APBAs can act as sensors, where saccharide binding modulates the fluorescence output, often through photoinduced electron transfer (PET) mechanisms.[10][11]
Experimental Workflow: Cell Surface Targeting
Caption: Workflow for labeling cell surface glycans with an APBA-fluorophore conjugate.
Protocol: Fluorescent Labeling of Cell Surface Sialic Acids
Materials:
-
3-Aminophenylboronic acid (or a commercially available activated ester derivative)
-
Amine-reactive fluorescent dye (e.g., NHS-ester of a fluorophore)
-
Target cells (e.g., B16F10 melanoma cells, known to overexpress sialic acid)[9]
-
Control cells (optional, with lower sialic acid expression)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fetal bovine serum (FBS)
-
Fluorescence microscope
Procedure:
-
Synthesis of APBA-Fluorophore Conjugate:
-
If starting with 3-aminophenylboronic acid, it can be coupled to a carboxylated fluorophore using standard EDC/NHS chemistry.[12] Alternatively, an amine-reactive fluorophore can be reacted with the amino group of APBA in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5).
-
Purify the conjugate using column chromatography or HPLC.
-
Confirm the identity and purity of the conjugate by mass spectrometry and NMR.
-
-
Cell Culture:
-
Culture target and control cells in appropriate medium supplemented with FBS and antibiotics under standard conditions (37°C, 5% CO2).
-
For microscopy, seed cells on glass-bottom dishes and allow them to adhere overnight.
-
-
Cell Labeling:
-
Prepare a stock solution of the APBA-fluorophore conjugate in DMSO.
-
Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM, optimization may be required).
-
Wash the adherent cells twice with warm PBS.
-
Incubate the cells with the APBA-probe solution for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Add fresh cell culture medium or an imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Causality and Self-Validation:
-
Rationale for pH: The binding of phenylboronic acid to diols is pH-dependent, with optimal binding generally occurring at a pH slightly above the pKa of the boronic acid.[5] Physiological pH (7.4) provides a good balance for cell viability and binding.
-
Control Experiment: To validate that the observed fluorescence is due to specific binding to sialic acids, a competition experiment can be performed. Pre-incubate the cells with a high concentration of free sialic acid or a non-fluorescent PBA derivative before adding the fluorescent probe. A significant reduction in fluorescence intensity would indicate specific binding.
2.2. Detection of Hydrogen Peroxide (H₂O₂) in Living Cells
Scientific Principle: Arylboronic acids, including APBAs, undergo a rapid and highly selective oxidation reaction with hydrogen peroxide to yield the corresponding phenol.[13] This reaction is significantly faster and more specific than many other methods for H₂O₂ detection.[14] By attaching a fluorophore to the APBA in such a way that its fluorescence is quenched, the oxidation to a phenol can restore fluorescence, creating a "turn-on" sensor.[15] This principle has been used to develop a family of fluorescent probes for imaging H₂O₂ in living cells.[13]
Reaction Mechanism: H₂O₂ Detection
Caption: Oxidation of a low-fluorescence APBA-probe to a high-fluorescence phenol product by H₂O₂.
Protocol: Cellular H₂O₂ Detection with a Turn-On Fluorescent Probe
Materials:
-
A commercially available or custom-synthesized boronate-based H₂O₂ probe (e.g., Peroxyfluor-1)[13]
-
Target cells (e.g., HeLa cells or primary neurons)
-
Cell culture medium
-
PBS, pH 7.4
-
Hydrogen peroxide solution (for positive control)
-
N-acetylcysteine (NAC, an antioxidant for negative control)
-
Confocal microscope
Procedure:
-
Cell Preparation:
-
Seed cells on a glass-bottom imaging dish and culture overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the boronate probe in DMSO.
-
Dilute the probe in serum-free medium to a final concentration (typically 1-5 µM).
-
Wash the cells with warm PBS.
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
-
-
Stimulation and Controls:
-
Positive Control: To induce H₂O₂ production, treat a subset of cells with a known stimulant (e.g., 100 µM H₂O₂) for 15-30 minutes before or during imaging.
-
Negative Control: To confirm that the fluorescence increase is due to oxidative stress, pre-treat a subset of cells with an antioxidant like NAC (1-5 mM) for 1-2 hours before adding the probe and stimulant.
-
-
Imaging:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh imaging buffer.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission detection settings for the probe. Collect a baseline image before adding any stimulants.
-
After adding the stimulant, acquire images at regular time intervals to monitor the change in fluorescence intensity.
-
Quantitative Data Analysis:
| Probe | Detection Limit | Response Time | Fold Fluorescence Increase | Reference |
| Peroxyfluor-1 (PF1) | Micromolar | < 30 min | > 7-fold | [13] |
| BNBD | 1.8 nM | Minutes | "Turn-off" | [15] |
| TZ-BO | 1.0 µM | Fast | "Turn-on" | [15] |
Causality and Self-Validation:
-
Kinetics: Borinic acids have been shown to react up to 10,000 times faster with H₂O₂ than their boronic acid counterparts, offering a more rapid response for real-time imaging.[14][16] When choosing a probe, consider the temporal resolution required for your experiment.
-
Specificity: The high selectivity of the boronate-H₂O₂ reaction over other reactive oxygen species (ROS) is a key advantage.[13] To confirm this in your system, you can expose probe-loaded cells to other ROS generators (e.g., superoxide or nitric oxide donors) and observe for any non-specific fluorescence increase.
2.3. Bioorthogonal Ligation and Bioconjugation
Scientific Principle: Beyond their interactions with diols and H₂O₂, boronic acids can participate in other bioorthogonal reactions. A notable example is the formation of a stable complex between phenylboronic acid and salicylhydroxamic acid (SHA).[17][18] This interaction is strong and stable over a wide pH range, making it suitable for immobilizing proteins or assembling multi-component systems.[19] Additionally, novel chemistries are emerging, such as the reaction between 2-formylphenylboronic acid and α-amino-hydrazides to form stable benzodiazaborine derivatives, enabling rapid and site-specific protein labeling.[20] Vinylboronic acids have also been developed as reactants for tetrazine ligations.[21][22]
Experimental Workflow: Protein Immobilization via PBA-SHA Ligation
Caption: General workflow for immobilizing a protein onto a solid support using PBA-SHA chemistry.
Protocol: Immobilization of a His-tagged Protein
Materials:
-
3-Aminophenylboronic acid derivative with an NHS-ester group (PBA-NHS)
-
Salicylhydroxamic acid (SHA)
-
CNBr-activated Sepharose 4B
-
His-tagged protein of interest
-
Coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Wash buffers (e.g., PBS with varying pH)
-
Elution buffer (optional, depending on application)
Procedure:
-
Preparation of SHA-Sepharose:
-
Prepare SHA-modified Sepharose according to established protocols, for example, by reacting methyl 4-[(6-aminohexanoylamino)methyl]salicylate with CNBr-activated Sepharose, followed by treatment with hydroxylamine.[17]
-
-
Preparation of PBA-Protein Conjugate:
-
Dissolve the His-tagged protein in the coupling buffer.
-
Add a 5- to 10-fold molar excess of PBA-NHS (dissolved in DMSO) to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted PBA-NHS by dialysis or using a desalting column.
-
-
Protein Immobilization:
-
Equilibrate the SHA-Sepharose with the coupling buffer.
-
Add the PBA-protein conjugate to the SHA-Sepharose and incubate for 2-4 hours at room temperature.
-
Collect the Sepharose by centrifugation or filtration and wash extensively with the coupling buffer to remove any non-covalently bound protein.
-
-
Validation of Immobilization:
-
To confirm successful immobilization, analyze the supernatant and wash fractions for the presence of protein (e.g., by Bradford assay or SDS-PAGE). A significant decrease in protein concentration in the supernatant indicates successful immobilization.
-
The activity of the immobilized protein can be assessed using an appropriate functional assay.
-
Causality and Self-Validation:
-
Multivalency: The stability of the immobilized protein can be significantly enhanced by using a polyvalent interaction. This can be achieved by increasing the density of PBA on the protein and/or SHA on the support.[19]
-
Orthogonality: The PBA-SHA ligation is orthogonal to many common bioconjugation chemistries, such as those targeting amines or thiols.[23] This allows for sequential or multi-component labeling.[20][24] To test for orthogonality, one could attempt to label the immobilized protein with an amine-reactive dye and expect to see no reaction if all accessible amines were already modified by the PBA-NHS linker.
Advanced Applications in Drug Development
The unique properties of APBAs are being leveraged to create sophisticated drug delivery systems.
-
Glucose-Responsive Insulin Delivery: PBA-containing polymers can form hydrogels that encapsulate insulin. In the presence of high glucose concentrations (as in diabetic patients), the glucose competes for binding to the PBA, causing the hydrogel to swell and release the insulin. This creates a self-regulating "smart" delivery system.[25][26]
-
Tumor-Targeted Drug Delivery: As mentioned, the affinity of PBA for sialic acids overexpressed on cancer cells can be used for targeted delivery of chemotherapeutics.[8][9] Nanoparticles decorated with PBA can enhance the accumulation of drugs at the tumor site, improving efficacy and reducing side effects.[7][9]
-
pH-Responsive Drug Release: The pH-dependent nature of the PBA-diol interaction can be used to trigger drug release in the acidic microenvironment of tumors.[6][7] A drug-carrier system can be designed to be stable at physiological pH (7.4) but to dissociate and release its payload at the lower pH found in tumor tissues (pH ~6.5).
Conclusion
Amino-phenylboronic acids are a cornerstone of modern bioorthogonal chemistry, offering a diverse toolkit for researchers in biology and medicine. Their ability to selectively interact with key biological molecules like saccharides and hydrogen peroxide, coupled with their utility in robust ligation chemistries, provides a powerful platform for cellular imaging, diagnostics, and the development of next-generation therapeutics. By understanding the fundamental principles behind their reactivity and carefully designing experimental protocols with appropriate controls, scientists can unlock the full potential of these versatile chemical tools.
References
- Miller, E. W., et al. (2005). Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society.
- A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. (n.d.).
- Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. (n.d.). PMC.
- Borinic Acids as New Fast-Responsive Triggers for Hydrogen Peroxide Detection. (n.d.). ChemRxiv.
- Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. (n.d.). PNAS.
- Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing.
- Novel Boronic Acid-Based Fluorescent Sensor for Sugars and Nucleosides. (2011). Ingenta Connect.
- Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. (n.d.). Digital Commons @ USF.
- Borinic Acid-Based Fluorogenic Probes as an Alternative to the Amplex Red Assay for Real-Time H2O2 Monitoring in Live Cells. (2025). PubMed.
- Molecular Boronic Acid-Based Saccharide Sensors. (2021).
- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024). Journal of Applied Pharmaceutical Science.
- Boronic Acid Pairs for Sequential Bioconjugation. (2021).
- Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. (2001).
- 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualit
- Phenylboronic Acid (PBA)
- Phenylboronic acid-salicylhydroxamic acid bioconjugates. 2.
- Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. (2025).
- Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1.
- Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. (2018).
- Bioorthogonal Reaction of N-oxide and Boron Reagents. (n.d.). PMC.
- Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a. (2021). IJN.
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2019). Taylor & Francis.
- pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. (2016). PubMed.
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023).
- Binding mechanism between phenylboronic acid and a diol Synthesis of... (n.d.).
- Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in W
- Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron–Nitrogen Heterocycle. (2019).
- Molecular recognition with boronic acids—applic
- Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. (2018). PubMed.
- Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. (n.d.). PMC.
- Internal and External Catalysis in Boronic Ester Networks. (n.d.). Source not available.
- Bioorthogonal chemistry. (n.d.).
- Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. (n.d.). Source not available.
- Bioorthogonal chemistry. (n.d.). Wikipedia.
- Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (2024). Radboud Repository.
- Coordination-Assisted Bioorthogonal Chemistry. (n.d.). Bonger Lab.
Sources
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. "Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computatio" by Fiona L. Kearns, Carrie Robart et al. [digitalcommons.usf.edu]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Bronic Acid-Based Fluorescent Sensor for Sugars and Nucleos...: Ingenta Connect [ingentaconnect.com]
- 6. pure.mpg.de [pure.mpg.de]
- 7. pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 13. acsu.buffalo.edu [acsu.buffalo.edu]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Borinic Acid-Based Fluorogenic Probes as an Alternative to the Amplex Red Assay for Real-Time H2O2 Monitoring in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1. A novel boronic acid complex for protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phenylboronic acid-salicylhydroxamic acid bioconjugates. 2. Polyvalent immobilization of protein ligands for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Coordination-Assisted Bioorthogonal Chemistry – Bonger Lab [bongerlab.com]
- 23. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. par.nsf.gov [par.nsf.gov]
- 25. dovepress.com [dovepress.com]
- 26. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Leveraging (3-(3-Morpholinopropoxy)phenyl)boronic acid as a Multifunctional Solubilizing Group in Drug Design
Introduction: Overcoming the Solubility Barrier in Drug Discovery
Poor aqueous solubility remains one of the most significant hurdles in modern drug discovery, frequently leading to low and erratic bioavailability, challenging formulation development, and ultimately, the failure of otherwise potent drug candidates.[1] A primary strategy employed by medicinal chemists to mitigate this issue is the incorporation of solubilizing moieties into the lead compound's structure. However, an ideal solubilizing group should do more than simply increase solubility; it should also confer favorable pharmacokinetic properties and avoid introducing metabolic liabilities.
This guide focuses on a powerful and versatile chemical entity: (3-(3-Morpholinopropoxy)phenyl)boronic acid . This compound is uniquely structured to offer a dual-pronged solution. It combines the well-established solubilizing and pharmacokinetic benefits of the morpholine ring with the versatile chemical reactivity and biological targeting potential of the phenylboronic acid group.[2][3][4][5]
-
The Morpholine Moiety: A saturated heterocycle containing both an ether and a secondary amine, morpholine is a "privileged" structure in medicinal chemistry.[5][6] Its basic nitrogen atom can be protonated at physiological pH, creating a cationic center that dramatically enhances aqueous solubility. Furthermore, the morpholine scaffold is recognized for its metabolic stability and ability to improve a compound's overall pharmacokinetic profile.[3][7][8]
-
The Phenylboronic Acid Moiety: Boronic acids have surged in importance, culminating in several FDA-approved drugs.[2][9][10] Their utility extends beyond being synthetic handles (e.g., in Suzuki-Miyaura coupling); they can act as pharmacophores themselves, forming reversible covalent bonds with diols present in biological structures like carbohydrates on cell surfaces or with serine residues in enzyme active sites.[11][12][13]
This document provides a detailed exploration of the rationale, synthesis, and evaluation of drug candidates modified with the (3-(3-Morpholinopropoxy)phenyl)boronic acid group, offering researchers a practical guide to its application.
Rationale and Strategic Advantages
The strategic incorporation of the (3-(3-Morpholinopropoxy)phenyl)boronic acid moiety is based on its multifunctional nature, which addresses several critical aspects of drug design simultaneously.
Mechanism of Solubility Enhancement
The primary driver for solubility enhancement is the morpholine ring. Morpholine is a weak base (pKa of its conjugate acid, morpholinium, is ~8.5), meaning it is significantly protonated and positively charged at physiological pH (e.g., pH 7.4 in blood plasma) and highly protonated in the acidic environment of the stomach (pH 1.2-3.0). This ionization drastically increases the molecule's polarity and its favorable interactions with water, leading to a substantial boost in aqueous solubility. The ether oxygen and the flexible propoxy linker further contribute to hydrophilicity through hydrogen bonding.[14][15]
Physicochemical Properties
A summary of the key properties of the parent compound and its constituent parts illustrates their contribution to its function.
| Feature | Compound/Moiety | Key Physicochemical Property | Implication in Drug Design |
| Solubilizing Group | Morpholine | Basic (pKa of conjugate acid ~8.5) | Protonated at physiological pH, increasing aqueous solubility.[3][14] |
| Linker | 3-Propoxy | Flexible, polar | Provides optimal spacing and orientation for the morpholine group without adding significant lipophilicity. |
| Core & Handle | Phenylboronic Acid | Planar, mild Lewis acid, reactive | Serves as a versatile synthetic handle for coupling (e.g., Suzuki reaction) and can act as a pharmacophore by interacting with biological targets.[16][17] |
A "Smart" Moiety: Beyond Simple Solubilization
This group is more than an inert solubilizer. The phenylboronic acid (PBA) component can be leveraged for targeted drug delivery. Many cancer cells overexpress sialic acid residues on their surfaces.[13] PBA is known to have a high affinity for the diol structures within sialic acid, allowing for preferential binding to cancer cells over healthy ones.[13][18] This turns a simple solubilizing tail into an active, tumor-targeting vector.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An Introduction to the Therapeutic Potential of Boronic Acid Derivatives | Journal of Engineering, Science and Sustainability [sprinpub.com]
- 12. mdpi.com [mdpi.com]
- 13. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atamankimya.com [atamankimya.com]
- 15. Morpholine | 110-91-8 [chemicalbook.com]
- 16. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Optimization of Suzuki-Miyaura Coupling for (3-(3-Morpholinopropoxy)phenyl)boronic Acid
Abstract & Compound Profile
This technical guide details the optimized reaction conditions for coupling (3-(3-Morpholinopropoxy)phenyl)boronic acid (CAS: 863377-22-4) with various aryl halides. This building block is critical in kinase inhibitor discovery, serving as a solubilizing moiety that improves the pharmacokinetic profile of lipophilic biaryl scaffolds.
While the Suzuki-Miyaura reaction is robust, this specific substrate presents a unique "Amphiphilic Challenge":
-
The Morpholine Motif: A basic amine (
) that can coordinate to electrophilic Pd(II) species, potentially arresting the catalytic cycle (catalyst poisoning). -
The Ether Linker: Increases electron density on the phenyl ring, slightly accelerating oxidative addition but making the boronic acid prone to hydrolytic protodeboronation under harsh basic conditions.
-
Solubility: The molecule exhibits pH-dependent solubility, requiring careful solvent selection to maintain homogeneity.
Chemical Handling & Stability
| Property | Specification | Operational Note |
| Molecular Weight | 265.11 g/mol | Calculate stoichiometry carefully; often supplied as pinacol ester or hydrochloride salt. |
| Appearance | White to off-white solid | Hygroscopic. Store in desiccator. |
| Solubility | DMSO, DMF, MeOH, Dilute Acid | Poor solubility in non-polar hydrocarbons (Hexane, Toluene) unless heated. |
| Stability | Air-stable solid | Solution Stability: Prone to protodeboronation in aqueous base over prolonged periods (>12h). |
Critical Reaction Parameters (The "Why" Behind the Protocol)
Catalyst Selection: Overcoming N-Coordination
The morpholine nitrogen is a competitive ligand. Standard "ligandless" palladium sources (e.g., Pd(OAc)₂) often fail because the morpholine sequesters the palladium.
-
Recommendation: Use Chelating Phosphines (e.g., dppf) or Bulky Monodentates (e.g., SPhos, XPhos). The steric bulk of SPhos prevents the morpholine nitrogen from binding to the metal center, ensuring high turnover numbers (TON).
Base & pH Control
Strong bases (NaOH, KOtBu) can accelerate protodeboronation.
-
Recommendation: Use mild, buffered bases like K₂CO₃ or K₃PO₄ .
-
Stoichiometry: The morpholine may exist as a salt (if the starting material was HCl salt). Ensure enough base is added to neutralize the amine and activate the boronic acid (Total Base
2.5 eq).
Solvent Systems
A biphasic system is essential to dissolve the inorganic base while solubilizing the organic reactants.
-
Standard: 1,4-Dioxane / Water (4:1).
-
Green Alternative: Ethanol / Water or n-Butanol (for higher temps).
Experimental Protocols
Method A: The "Workhorse" Protocol (General Purpose)
Best for: Aryl Bromides, Iodides, and activated Aryl Chlorides.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
(3-(3-Morpholinopropoxy)phenyl)boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, and K₂CO₃.
-
Solvent Addition: Add the Dioxane/Water mixture.
-
Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under inert flow. Cap the vial immediately.
-
Reaction: Heat to 80–90 °C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the halide.
-
Note: The product will likely ionize strongly in positive mode (M+H)+ due to the morpholine.
-
Method B: The "High-Difficulty" Protocol (Sterically Hindered/Deactivated)
Best for: Deactivated Aryl Chlorides or ortho-substituted partners.
Reagents:
-
Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (4–8 mol%)
-
Pre-complexation: Mix Pd and Ligand in the solvent for 10 mins before adding substrates if possible.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: n-Butanol / Water (3:1) or Toluene / Water (10:1)
-
Temperature: 100–110 °C
Workup & Purification: The "Catch-and-Release" Strategy
The basic morpholine group provides a distinct advantage for purification, allowing you to separate non-basic impurities (like deboronated byproducts) via acid-base extraction.
Workflow Visualization
Figure 1: Acid-Base "Catch-and-Release" purification strategy specifically leveraging the morpholine moiety.
Detailed Workup Protocol:
-
Filtration: Filter the reaction mixture through a pad of Celite to remove insoluble palladium residues. Rinse with EtOAc.
-
Acid Extraction: Transfer filtrate to a separatory funnel. Add 1N HCl (aq) . Shake and separate layers.
-
The Product is now in the Aqueous Phase (protonated morpholine).
-
Non-basic impurities (homocoupled phenols, ligands) are in the Organic Phase.
-
-
Wash: Wash the aqueous acidic layer once more with EtOAc to ensure removal of neutrals.
-
Basification: Carefully basify the aqueous layer with 2N NaOH or Sat. Na₂CO₃ until pH > 10. The solution should become cloudy as the free base precipitates or oils out.
-
Extraction: Extract the basic aqueous phase with DCM (x3).
-
Drying: Dry combined DCM layers over Na₂SO₄, filter, and concentrate.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method B (SPhos/Pd2(dba)3). The bulky ligand prevents morpholine coordination. |
| Protodeboronation (Ar-H formed) | Base too strong / Temp too high | Lower temp to 70°C. Switch base from K₃PO₄ to NaHCO₃ or K₂CO₃. Add boronic acid in portions. |
| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more thoroughly (freeze-pump-thaw if necessary). |
| Product stuck in Aqueous | pH not high enough during workup | Ensure pH > 10. If product is very polar, use "Salting Out" (saturate aq layer with NaCl) and extract with CHCl₃/IPA (3:1). |
Mechanistic Pathway
Figure 2: Catalytic cycle showing the potential off-cycle inhibition by the morpholine nitrogen.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
- Bagal, S. K., et al. (2010). Synthesis of Morpholine-Containing Biaryls via Suzuki Coupling: Application to Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3078-3082. (General application of morpholine-alkoxy side chains in MedChem).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of Boronic Acids in Non-Polar Solvents
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low boronic acid solubility in non-polar solvents. Our goal is to equip you with the fundamental knowledge and practical protocols to optimize your reaction conditions and achieve experimental success.
The Root of the Problem: Why Are Boronic Acids Poorly Soluble in Non-Polar Solvents?
Boronic acids (R-B(OH)₂) possess a unique chemical structure that contributes to their often-limited solubility in non-polar organic solvents like toluene, hexane, or dichloromethane. The primary reason lies in the polarity of the boronic acid functional group itself. The two hydroxyl (-OH) groups are capable of forming strong hydrogen bonds, leading to self-association and the formation of crystalline lattices that are difficult for non-polar solvents to disrupt.
Furthermore, boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] While this equilibrium can sometimes be leveraged in reactions, the formation of these structures can also complicate solubility and precise stoichiometric calculations.[1] Their amphiphilic character can also make isolation and purification challenging.[3][4]
Troubleshooting Guide: Practical Solutions for Your Experiments
This section addresses specific issues you might encounter during your work and provides actionable protocols to overcome them.
Question 1: My Suzuki-Miyaura coupling reaction is sluggish in toluene. How can I improve the solubility of my boronic acid to increase the reaction rate?
A sluggish reaction in a non-polar solvent like toluene is a classic indicator of poor reactant solubility. Here’s a systematic approach to troubleshoot this issue:
Strategy 1: Implement a Biphasic Co-solvent System
The addition of a polar co-solvent, most commonly water, can dramatically improve the situation. This creates a biphasic system where the inorganic base (e.g., K₂CO₃, K₃PO₄) and the activated boronate species are more soluble in the aqueous phase, while the aryl halide and palladium catalyst reside primarily in the organic phase.[5][6] Vigorous stirring is essential to maximize the interfacial area and facilitate the reaction.
Experimental Protocol: Setting Up a Toluene/Water Biphasic System
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine your aryl halide, boronic acid, and the chosen inorganic base.
-
Solvent Addition: Add degassed toluene as the primary solvent.
-
Co-Solvent Introduction: Introduce a specific volume of degassed water. Common starting ratios for toluene to water range from 10:1 to 4:1.[5]
-
Catalyst Loading: In a separate vial, prepare a solution of your palladium precatalyst and ligand in a small amount of degassed toluene.
-
Reaction Initiation: Add the catalyst solution to the vigorously stirred reaction mixture.
-
Heating: Heat the reaction to the desired temperature (e.g., 80-110 °C).[5] Higher temperatures can also aid in dissolving the reactants.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Strategy 2: Employ a Phase-Transfer Catalyst (PTC)
In a biphasic system, a phase-transfer catalyst can actively transport the activated boronate anion from the aqueous phase to the organic phase, where it can readily react with the palladium complex.[7][8][9] This can lead to a significant increase in the reaction rate.[7][10]
Workflow for Incorporating a Phase-Transfer Catalyst
Caption: Mechanism of Phase-Transfer Catalysis in Suzuki Coupling.
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium chloride (TBACl)
-
Crown ethers
Question 2: My boronic acid is still insoluble even with co-solvents and heating. What is a more robust chemical modification I can perform?
When physical methods are insufficient, a chemical modification of the boronic acid is the most effective strategy.
Solution: Derivatization to a Boronate Ester
Converting the polar boronic acid to a less polar boronate ester is a highly effective method to improve solubility in non-polar organic solvents. Pinacol esters are the most common choice due to their stability and ease of preparation.[6][11] These esters can often be easily purified by column chromatography.[11]
Experimental Protocol: Synthesis of a Phenylboronic Pinacol Ester
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine phenylboronic acid (1 equivalent) and pinacol (1.1 equivalents) in toluene.
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected. The reaction is typically complete within a few hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: The resulting crude pinacol ester can often be used directly or purified by recrystallization or silica gel chromatography.
Comparison of Solubility Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Heating | Increases kinetic energy to overcome lattice forces.[5] | Simple to implement. | May cause degradation of thermally sensitive substrates.[5] |
| Co-Solvent (e.g., Water) | Creates a biphasic system to dissolve polar and non-polar components separately.[5][6] | Effective for many Suzuki couplings; helps dissolve inorganic bases.[5] | Requires vigorous stirring; can lead to hydrolysis of sensitive functional groups. |
| Phase-Transfer Catalyst | Shuttles the activated boronate from the aqueous to the organic phase.[7] | Can significantly increase reaction rates.[9] | Adds another reagent to the reaction mixture; may require optimization. |
| Derivatization (Boronate Ester) | Replaces polar -OH groups with a less polar ester, increasing organophilicity.[11] | Dramatically improves solubility in a wide range of organic solvents; enhances stability.[6][11] | Requires an additional synthetic step; the ester may need to be hydrolyzed post-reaction if the free boronic acid is desired. |
Frequently Asked Questions (FAQs)
Q1: What are the structural features of boronic acids that lead to low solubility in non-polar solvents?
The primary structural feature is the presence of two hydroxyl (-OH) groups attached to the boron atom.[3] These groups are highly polar and can participate in extensive hydrogen bonding, leading to the formation of stable, crystalline structures that are difficult for non-polar solvents to solvate. Additionally, boronic acids can dehydrate to form boroxines, which also have distinct solubility profiles.[1]
Q2: Can I use the boroxine form of my boronic acid directly in a reaction?
In many cases, yes. Boroxines exist in equilibrium with their corresponding boronic acids, and in the presence of water (often used as a co-solvent in reactions like the Suzuki coupling), the boroxine can hydrolyze back to the active monomeric boronic acid species.[1] However, using a boroxine directly can lead to inaccuracies in stoichiometry, as you are weighing a molecule that contains three boronic acid units minus three molecules of water. For precise work, it is often better to ensure you are starting with the monomeric boronic acid.
Q3: How does the choice of base affect the solubility and reactivity of my boronic acid?
The base plays a critical role in activating the boronic acid for transmetalation in cross-coupling reactions.[12][13] It does so by reacting with the Lewis acidic boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻).[13][14] The choice of base and its own solubility are crucial. For instance, in a biphasic system, an inorganic base like K₂CO₃ will reside in the aqueous phase, where it can activate the boronic acid.[5] The choice of an appropriate base-solvent system is key to improving the overall reaction outcome.[13]
Q4: Are there alternatives to boronic acids that offer better solubility in non-polar solvents?
Yes, boronate esters, particularly pinacol esters, are excellent alternatives that exhibit significantly better solubility in organic solvents.[11] Organotrifluoroborate salts are another class of reagents that can be used in Suzuki-Miyaura couplings, although they tend to be more soluble in polar media.[11]
Q5: My reaction mixture is a heterogeneous slurry. Is this always a problem?
Not necessarily. Many successful cross-coupling reactions are run as heterogeneous mixtures. The key is to ensure efficient mixing to maximize the interaction between the dissolved and undissolved components. However, if the reaction is not proceeding, poor solubility is a likely culprit, and the strategies outlined in this guide should be considered.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
- Managing solubility issues of reactants in Suzuki coupling - Benchchem. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). Molecules.
- Strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media - Benchchem. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). ChemCatChem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. DOI:10.1039/C3CS60197H
- A Water-Stable Boronate Ester Cage. (n.d.). PMC - NIH.
- Applications of Boronic Acids in Organic Synthesis - UCL Discovery. (n.d.).
- SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE - eScholarship. (n.d.).
- Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. (n.d.).
- Boronic acid - Wikipedia. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.).
- Synthesis of boronic ester and acid compounds - Google Patents. (n.d.).
- Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - MDPI. (2025).
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC. (2024).
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024).
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry.
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
- Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki–Miyaura Cross-Couplings. (2024). Synfacts.
- Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications - SciSpace. (n.d.).
- Purification of boronic acids? : r/chemistry - Reddit. (2017).
- Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(JP). (n.d.).
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - ResearchGate. (2024).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.).
- Can I remove boronic acid using Work up process? - ResearchGate. (2016).
- Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings - ResearchGate. (n.d.).
- Preparation and uses of conjugated solid supports for boronic acids - Google Patents. (n.d.).
- Remove Sticky Reagents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. US20030044840A1 - Preparation and uses of conjugated solid supports for boronic acids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.thieme.de [m.thieme.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
Technical Support Center: Stability of (3-(3-Morpholinopropoxy)phenyl)boronic acid in Aqueous Basic Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support and troubleshooting advice for researchers working with (3-(3-Morpholinopropoxy)phenyl)boronic acid and similar arylboronic acids, focusing on their stability in aqueous basic media. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: My (3-(3-Morpholinopropoxy)phenyl)boronic acid seems to be degrading in my basic buffer. What's happening?
A1: Arylboronic acids are susceptible to several degradation pathways in aqueous media, which are often accelerated under basic conditions. The two primary mechanisms are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. In basic aqueous solutions, this is a significant pathway for the decomposition of (hetero)arylboronic acids.[1] The process involves the reaction of the arylboronic acid with water to produce the corresponding arene (3-(3-morpholinopropoxy)benzene in your case) and boric acid.[1]
-
Oxidation: The boronic acid moiety can be oxidized, especially in the presence of reactive oxygen species.[2][3] At physiological pH, the oxidation rates of phenylboronic acid and its esters can be comparable to those of thiols.[2] This process can lead to the formation of phenols.
The rate of these degradation pathways is highly dependent on the pH, the specific substituents on the aromatic ring, temperature, and the presence of oxidizing agents.
Q2: How does the structure of (3-(3-Morpholinopropoxy)phenyl)boronic acid influence its stability?
A2: The substituents on the phenyl ring play a crucial role in the stability of arylboronic acids.
-
Electronic Effects: The 3-alkoxy group is an electron-donating group, which can influence the pKa of the boronic acid. Substitutions on the benzene ring can tune the pKa values of phenylboronic acids over a range.[4]
-
Intramolecular Coordination: A key feature of your molecule is the morpholino group at the end of the propoxy chain. The nitrogen atom in the morpholine ring can potentially coordinate with the boron atom. This intramolecular coordination can significantly stabilize the boronic acid. For instance, a nitrogen atom coordinating with the boron can lower the pKa.[4] This interaction can form a more stable tetrahedral boronate species, which may influence its reactivity and degradation profile. Studies have shown that intramolecular ligands, such as a carboxyl group, can dramatically increase oxidative stability.[2] The formation of a boron-nitrogen (B-N) dative bond can enhance thermodynamic stability.[5][6]
Q3: What is the expected pKa of my boronic acid, and why is it important for stability in basic media?
A3: The pKa of a typical arylboronic acid is around 9.[7] However, as mentioned, the substituents can alter this. The pKa is critical because it determines the equilibrium between the neutral, trigonal boronic acid (R-B(OH)2) and the anionic, tetrahedral boronate species (R-B(OH)3-). This equilibrium is pH-dependent.[8][9][10] In basic media (pH > pKa), the more nucleophilic and generally less stable tetrahedral boronate form will predominate. Understanding the pKa helps in selecting a buffer system that minimizes the concentration of the less stable species.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of starting material and appearance of a new, less polar peak in HPLC. | Protodeboronation. | Confirm the identity of the new peak as the deborylated product (3-(3-morpholinopropoxy)benzene) using LC-MS. To mitigate, consider lowering the pH of the buffer if the experimental conditions allow. |
| Appearance of multiple degradation products. | Oxidation or a combination of degradation pathways. | Protect the solution from light and consider de-gassing the buffer to remove dissolved oxygen. If possible, add a radical scavenger, though some additives like ascorbate have been shown to paradoxically accelerate degradation in specific cases.[3] |
| Inconsistent results between experiments. | Instability of the stock solution. | Prepare fresh solutions of the boronic acid immediately before use. Avoid prolonged storage of aqueous solutions, especially at basic pH. If storage is necessary, consider storing at low temperatures in an inert atmosphere. |
| Poor peak shape (tailing) in reversed-phase HPLC. | Interaction with free silanol groups on the column or on-column degradation. | Use an end-capped column to minimize silanol interactions. Consider adding a competing base like triethylamine (TEA) to the mobile phase.[11] To reduce on-column degradation, use a shorter column or a faster gradient to decrease the analyte's residence time.[11] |
Experimental Protocols
Protocol 1: Assessing the Stability of (3-(3-Morpholinopropoxy)phenyl)boronic acid by HPLC
This protocol provides a framework for a stability-indicating HPLC method.
Objective: To quantify the degradation of (3-(3-Morpholinopropoxy)phenyl)boronic acid over time in a specific aqueous basic buffer.
Materials:
-
(3-(3-Morpholinopropoxy)phenyl)boronic acid
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
Buffer components (e.g., phosphate, borate)
-
HPLC system with UV or PDA detector[11]
-
Reversed-phase C18 column (end-capped recommended)
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve the boronic acid in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution.
-
Preparation of Test Solution: Dilute the stock solution with the desired aqueous basic buffer (e.g., pH 8, 9, 10) to the final working concentration.
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of the test solution into the HPLC system.
-
Store the remaining test solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
Inject aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the boronic acid has significant absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the parent boronic acid at each time point.
-
Plot the percentage of the remaining boronic acid against time to determine the degradation rate.
-
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the major degradation products of (3-(3-Morpholinopropoxy)phenyl)boronic acid.
Methodology:
-
Follow the sample preparation and incubation steps from Protocol 1.
-
Inject the samples into an LC-MS system. UPLC-MS can offer higher resolution and sensitivity.[11]
-
Analyze the mass spectra of the parent peak and any new peaks that appear over time.
-
The expected mass of the protodeboronation product (3-(3-morpholinopropoxy)benzene) should be calculated and compared with the experimental data.
-
The expected mass of the oxidation product (the corresponding phenol) should also be considered.
Visualizing Degradation and Stability Factors
The stability of an arylboronic acid in aqueous basic media is a balance between its inherent reactivity and structural features that may offer protection.
Caption: Factors influencing the stability of the target boronic acid.
References
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025, August 10). Journal of Organic Chemistry.
- Hall, D. G. (2013, April 30). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013, May 17). The Journal of Organic Chemistry.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters - American Chemical Society. (2013, April 30). The Journal of Organic Chemistry.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Publications. (n.d.). American Chemical Society.
- Analytical techniques for monitoring the degradation of benzylboronic acid. (n.d.). Benchchem.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Publications. (2013, April 30). American Chemical Society.
- Raines, R. T. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (n.d.). The Journal of Organic Chemistry.
- Lloyd-Jones, G. C. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Stella, V. J. (2000, June 15). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Analytical Methods.
- Phenol Family Degradation P
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
- Proposed mechanism for the aerobic oxidation of phenylboronic acid. (n.d.).
- Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. (2013, October 18).
- Phenylboronic acid. (n.d.). In Wikipedia.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).
- Boronic acid based dynamic click chemistry: recent advances and emergent applications. (2020, December 17). Chemical Science (RSC Publishing).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Journal of Pharmaceutical Sciences.
- Boronic acid. (n.d.). In Wikipedia.
- Synergy between dynamic covalent boronic ester and boron–nitrogen coordination: strategy for self-healing polyurethane elastomers at room temperature with unprecedented mechanical properties. (2021, January).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid based dynamic click chemistry: recent advances and emergent applications - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05009A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Storage conditions to prevent anhydride formation in phenylboronic acids
Topic: Managing Anhydride Formation (Boroxine Equilibrium) in Phenylboronic Acids Reference ID: TSC-BOR-001 Last Updated: February 26, 2026
The Core Concept: The "Silent" Equilibrium
A common misconception among researchers is that a bottle of phenylboronic acid contains a static, single-component solid. In reality, phenylboronic acids exist in a dynamic, reversible equilibrium with their dehydrated cyclic anhydride form, known as a boroxine .
This is not a degradation pathway (like protodeboronation) but a physical state change driven by thermodynamics. Understanding this distinction is critical for accurate stoichiometry in drug development and catalysis.
The Mechanism
The transformation is an entropy-driven dehydration. Three molecules of boronic acid release three water molecules to form one boroxine ring.[1][2]
Figure 1: The reversible dehydration cycle. Note that this process can occur spontaneously at room temperature if ambient humidity is low (30–40%).
Storage Protocols: The "Dry vs. Moist" Paradox
Users often ask for storage conditions to prevent anhydride formation. However, the conditions required to prevent dehydration (high humidity) often accelerate protodeboronation (irreversible decomposition).
The Golden Rule: Prioritize chemical stability over physical form. It is better to have a pure mixture of acid/anhydride than a chemically degraded sample.
Recommended Storage Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C | Low temperature kinetically slows both dehydration and oxidative degradation. |
| Atmosphere | Tightly Sealed / Inert | While dry air promotes anhydride formation, it prevents oxidative decomposition. Do not store in a desiccator if you strictly require the acid form, but do use a desiccator if long-term chemical purity is the priority. |
| Headspace | Minimize | Large headspace volume acts as a sink for moisture, driving the equilibrium toward the anhydride. |
Troubleshooting Guide & FAQs
Q1: I measured the melting point (MP) of my sample, and it's 15°C lower than the Certificate of Analysis. Is it impure?
Verdict: Likely False Positive . Reasoning: Boronic acids are notorious for unreliable melting points.[3] As you heat the sample in the capillary, it dehydrates in situ before melting. The value you observe is often a depression caused by the water vapor acting as an impurity, or you are observing the MP of the boroxine itself. Action: Do not rely on MP for purity. Use qNMR (see Section 5) or HPLC.
Q2: My Suzuki coupling yield is inconsistent between batches. Could this be the anhydride?
Verdict: Yes, due to Stoichiometry. Reasoning: If you weigh 100 mg of "Boronic Acid" but it is actually 50% Boroxine, you are adding significantly more Boron equivalents than calculated (since Boroxine has a lower molecular weight per Boron unit due to water loss). Action:
-
Aqueous Couplings: Usually unaffected as the base/water hydrolyzes the boroxine back to the acid in situ.
-
Anhydrous Couplings: Critical failure point. You must quantify the active Boron content or re-hydrate the sample.
Q3: Can I use the boroxine (anhydride) directly?
Verdict: Yes.
Reasoning: The boroxine is chemically competent in cross-coupling. The only issue is stoichiometry.
Correction Factor:
Decision Matrix: Handling Aged Samples
Use this workflow to determine if you need to intervene before your experiment.
Figure 2: Workflow for determining necessary sample preparation based on reaction type.
Technical Protocols
Protocol A: Re-hydration (Recovery of Boronic Acid)
If you require the free acid form (e.g., for specific binding studies or crystal growth), you can force the equilibrium back.
-
Dissolution: Dissolve the phenylboronic acid/boroxine mixture in the minimum amount of hot water. (Note: Some lipophilic derivatives may require a Water/Acetonitrile or Water/Acetone mixture).
-
Equilibration: Stir for 15 minutes to ensure full hydrolysis of the anhydride ring.
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.
-
Filtration: Filter the solid.
-
Drying (CRITICAL): Air dry on the filter paper with high ambient humidity. Do not dry in a vacuum oven with heat, or you will instantly reform the anhydride.
Protocol B: Quantitative Analysis (qNMR)
Standard HPLC often fails to distinguish the two forms due to on-column hydrolysis. qNMR is the gold standard.
-
Solvent: DMSO-d₆ (Use a dry ampoule to prevent moisture interference).
-
Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (must be non-hygroscopic).
-
Procedure:
-
Dissolve sample + standard in DMSO-d₆.
-
Run ¹H NMR immediately.
-
Analysis: Boronic acid -OH protons typically appear broad around 8.0–9.0 ppm. Boroxine protons (aryl) may shift slightly compared to the acid.[4]
-
Calculation: If distinct species are not visible due to fast exchange, calculate the total Boron content relative to the internal standard. If the purity is >100% (calculated as acid), the excess is due to the lower molecular weight of the anhydride.
-
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][5] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (pp. 1-133). Wiley-VCH. Link
-
Iwamura, T., et al. (2008). Equilibrium between Phenylboronic Acid and Phenylboroxine in Solution.[6]Journal of Chemical Research, 2008(10), 591-593.
- Santini, C. C., et al. (2009). Boronic Acids and Boroxines: A Dynamic Equilibrium.Journal of Organic Chemistry.
-
Organic Syntheses. (1959). Benzeneboronic Anhydride.[7][8] Org.[4][5][8] Synth. 1959, 39, 3. Link
-
BenchChem Technical Support. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.Link
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. reddit.com [reddit.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Palladium Removal from Morpholine-Containing Intermediates
Audience: Process Chemists, CMC Leads, and Purification Scientists. Topic Scope: Strategies for reducing Palladium (Pd) to ICH Q3D limits in the presence of strongly coordinating morpholine moieties.
Introduction: The "Morpholine Trap"
Welcome to the Advanced Purification Support Center. You are likely here because your standard silica plug or Celite filtration failed to reduce Palladium levels below the required specification (typically <10 ppm for oral, <1 ppm for parenteral).
The Core Challenge: Morpholine is not just a substrate; it is a ligand. With a pKa of ~8.3 and a sterically accessible nitrogen lone pair, morpholine acts as a competent Lewis base. It coordinates tightly to electron-deficient Pd(II) species, forming soluble [Pd(Morpholine)₂Cl₂] or similar complexes. These complexes essentially "mask" the metal, preventing it from aggregating into filterable Pd(0) black or adsorbing onto standard silica.
To remove the Pd, you must introduce a ligand with a higher thermodynamic affinity for Palladium than the morpholine nitrogen, or alter the phase distribution to force the Pd out of the organic layer.
Module 1: Diagnostic & Decision Matrix
Before selecting a reagent, characterize your impurity profile. Blindly adding carbon often leads to yield loss without purification.
Figure 1: Decision matrix for selecting the optimal purification strategy based on solubility and Pd speciation.
Module 2: Functionalized Silica Scavengers (The Gold Standard)
For morpholine-containing intermediates, functionalized silica is superior to polymer resins because silica does not swell, allowing better mass transfer in the viscous solutions often associated with morpholine salts.
Recommended Scavengers
-
Si-Thiol (Mercaptopropyl): The workhorse. Effective for Pd(0) and Pd(II).
-
Si-DMT (Dimercaptotriazine): Critical for Morpholines. The triazine ring works synergistically with thiol groups to chelate Pd(II) much more strongly than morpholine can.
Protocol: The "Thermodynamic Shift" Screening
Goal: Determine the minimum loading and time required to break the Pd-Morpholine bond.
-
Preparation: Dissolve 100 mg of crude intermediate in 10 mL of solvent (THF or DMF are ideal; avoid alcohols if possible as they can compete for H-bonding).
-
Loading: Add Si-DMT at 4 equivalents relative to the residual Pd content (not the product).
-
Note: If Pd content is unknown, start with 10% w/w relative to the substrate.
-
-
Incubation: Stir at 50°C for 4 hours .
-
Why Heat? Ligand exchange (Morpholine
Thiol) has a high activation energy. Room temperature scavenging often fails for coordinated complexes.
-
-
Filtration: Filter through a 0.45 µm PTFE frit.
-
Analysis: Digest a sample and analyze via ICP-MS.
Troubleshooting Guide: Scavengers
| Symptom | Probable Cause | Corrective Action |
| Pd levels unchanged | Kinetic Trap: The Morpholine-Pd bond is too strong at RT. | Increase temperature to 60-80°C. Switch from Si-Thiol to Si-DMT (higher affinity). |
| Scavenger turns black immediately | Colloidal Pd: You have Pd(0) nanoparticles, not a complex. | Silica scavengers are for complexes. Use Activated Carbon first to bulk-remove colloids, then polish with silica. |
| Yield Loss | Non-specific Binding: The morpholine is protonated and binding to residual silanols. | Add 1% Triethylamine (TEA) to the scavenging mixture to keep the silica surface neutral. |
Module 3: The L-Cysteine Wash (Chemical Extraction)
When scavengers fail or are too expensive for early intermediates, the L-Cysteine wash is the most robust "chemical" solution. L-Cysteine is water-soluble and has a higher affinity for Pd than morpholine, effectively pulling the metal from the organic phase into the aqueous phase.
Protocol: The Aqueous Chelation Wash
Best for: Intermediates soluble in EtOAc, Toluene, or DCM.
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in the organic solvent (10 volumes).
-
Reagent Prep: Prepare a 10% w/v aqueous solution of L-Cysteine .
-
The Wash: Add the aqueous L-Cysteine solution (5 volumes) to the organic layer.
-
Agitation: Stir vigorously (do not just shake) at 40-50°C for 1 hour .
-
Visual Cue: The aqueous layer often turns yellow/orange as the Pd-Cysteine complex forms.
-
-
Separation: Separate layers. Wash the organic layer once with water to remove residual cysteine.
-
Polishing: If Pd is still >20 ppm, repeat or follow with a specific scavenger (Si-Thiol).
FAQ:
-
Q: Can I use N-Acetylcysteine (NAC)?
-
A: Yes, but L-Cysteine is generally superior for Pd removal because the free amine on L-Cysteine aids in chelation (forming a 5-membered ring with the metal), which NAC cannot do as effectively.
-
Module 4: Activated Carbon (The "Nuclear" Option)
Use this only if the Pd is colloidal (black particles visible) or if the Pd-Morpholine complex is extremely labile.
The Selectivity Problem
Morpholine rings are lipophilic. Activated carbon adsorbs via hydrophobic interactions. There is a high risk that carbon will adsorb your product along with the Pd.
Protocol: Hot Filtration
-
Selection: Use Darco KB-G or equivalent (high mesoporosity).
-
Loading: Add 10-20% w/w carbon relative to the substrate.
-
Temperature: Heat to reflux.
-
Why? Heat keeps the product in solution (minimizing yield loss) while increasing the Brownian motion of Pd colloids, forcing them into the carbon pores.
-
-
Filtration: Filter while hot through a bed of Celite. If the solution cools during filtration, the product will crystallize in the carbon cake.
Visualizing the Mechanism
Understanding the competition at the molecular level explains why standard washes fail.
Figure 2: Ligand exchange mechanism. Heat is often required to overcome the activation energy barrier of the Pd-Morpholine bond.
Summary of Efficiency Data
| Method | Target Species | Typical Pd Reduction | Pros | Cons |
| Si-DMT | Pd(II) Complexes | 1000 ppm | Highest affinity for amines; High selectivity. | Cost; Requires heating. |
| Si-Thiol | Pd(0) & Pd(II) | 1000 ppm | Versatile; Industry standard. | Slightly lower affinity than DMT for chelates. |
| L-Cysteine Wash | Soluble Pd(II) | 1000 ppm | Very cheap; Scalable. | Requires biphasic system; Smells sulfurous. |
| Activated Carbon | Colloidal Pd(0) | Variable | Cheap. | High product loss; Messy handling. |
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide: Removal of Palladium from Amine-Containing Intermediates. Link
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Link
-
Biotage. (2023). Strategies for Metal Removal in Drug Development. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link
Sources
Validation & Comparative
Comprehensive Guide: Mass Spectrometry Fragmentation of Morpholinopropoxy Phenylboronic Acid
Executive Summary
This technical guide details the mass spectrometry (MS) characterization of 4-(3-morpholinopropoxy)phenylboronic acid , a bifunctional building block critical in Suzuki-Miyaura cross-coupling and biosensor development. Unlike simple arylboronic acids, this molecule possesses a basic morpholine tail that dictates its ionization behavior, making Electrospray Ionization (ESI) in positive mode the method of choice.
This document analyzes the fragmentation pathways, compares the free acid against its pinacol ester and trifluoroborate alternatives, and provides a validated LC-MS/MS protocol for researchers in drug discovery and organic synthesis.
Molecular Profile & Ionization Physics
Structural Properties
The molecule (
-
Phenylboronic Acid Core: The site of reversible covalent bonding (e.g., with diols) and the source of characteristic isotopic patterns (
). -
Propoxy Linker: An ether bridge providing flexibility and solubility.
-
Morpholine Headgroup: A tertiary amine (
) that acts as a "charge tag," ensuring high ionization efficiency in ESI(+) mode.
Isotopic Signature
Boron naturally exists as two isotopes:
-
Monoisotopic Mass (
): 265.15 Da -
Precursor Ion $[M+H]^+ $: m/z 266.15 (major), m/z 265.15 (minor).
-
Diagnostic Value: Any fragment retaining the boron atom will exhibit this characteristic 1:4 isotopic ratio, serving as an internal validation flag during spectral interpretation.
Fragmentation Pattern Analysis
The fragmentation of morpholinopropoxy phenylboronic acid under Collision-Induced Dissociation (CID) is governed by the competition between charge-remote fragmentation at the boronic center and charge-proximal fragmentation at the morpholine ring.
Primary Pathway: Dehydration (The Boronic Signature)
Boronic acids are prone to losing water molecules to form boroxines (cyclic trimers) or anhydrides. In the gas phase, this manifests as immediate neutral losses.
-
: Loss of one
molecule from the group.-
Transition:
-
-
: Loss of two
molecules (often observed in in-source fragmentation or high-energy CID).-
Transition:
-
Secondary Pathway: Morpholine Ring Cleavage
High collision energies trigger the fragmentation of the morpholine ring.
-
Ring Opening: Cleavage of the
or bonds within the morpholine ring. -
Diagnostic Fragment: Formation of the morpholinium ion (
) or smaller alkyl-amine fragments (e.g., 88 or 100).
Tertiary Pathway: Protodeboronation
A common degradation pathway where the
-
Neutral Loss:
Da ( ). -
Product: Morpholinopropoxybenzene cation.
Visualization of Fragmentation Pathways
Caption: CID fragmentation tree for 4-(3-morpholinopropoxy)phenylboronic acid, highlighting the primary dehydration pathway characteristic of boronic acids.
Comparative Analysis: Alternatives & Performance
When selecting a reagent for synthesis or a standard for quantification, researchers often choose between the free acid, the pinacol ester, or the trifluoroborate salt.
Performance Comparison Table
| Feature | Free Acid (Subject) | Pinacol Ester (Alternative 1) | Trifluoroborate (Alternative 2) |
| Formula | |||
| MW (Monoisotopic) | 265.15 | 347.23 | 288.15 |
| ESI Ionization | Excellent (Basic N) | Good (Basic N) | Negative Mode ( |
| Solution Stability | Low (Trimerizes/Dehydrates) | High (Hydrolysis resistant) | Very High (Air stable) |
| Chromatography | Tailing possible (Silanol interaction) | Sharp peaks (Lipophilic) | Polar/Ionic (Requires Buffer) |
| MS Interpretation | Complex (Water losses) | Clean (Distinct | Distinct ( |
Critical Insights
-
The "Flying" Pinacol Group: While Pinacol esters are preferred for synthetic stability, they often hydrolyze in-source during LC-MS analysis. If you inject the Pinacol ester (
348) but observe the Acid ( 266), your ESI source temperature or cone voltage is likely too high, driving hydrolysis before detection [1]. -
Quantification Strategy: For accurate quantification of the total boron species in a biological matrix, it is often more reliable to force hydrolysis (add acid/water) and quantify the stable Free Acid form, rather than trying to measure a shifting ratio of Ester vs. Acid.
Validated Experimental Protocol
This protocol ensures reproducible detection and minimizes in-source artifacts.
Sample Preparation
-
Solvent: Acetonitrile : Water (50:50).
-
Additive: 0.1% Formic Acid. Crucial: The acid maintains the morpholine nitrogen in the protonated state (
), maximizing sensitivity. -
Concentration: 1 µg/mL (1 ppm) for tuning; 10-1000 ng/mL for standard curves.
-
Pre-treatment: If analyzing the Pinacol ester, dissolve in 100% anhydrous ACN to prevent hydrolysis. If analyzing the Free Acid, ensure the solution is fresh to avoid boroxine precipitation.
LC-MS/MS Parameters (Generic Triple Quad)
-
Ion Source: ESI Positive (
). -
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20-30 V. Note: Keep this low to prevent in-source dehydration (
). -
Desolvation Temp: 350°C.
-
MRM Transitions:
-
Quantifier:
(Loss of ). High abundance, low noise. -
Qualifier 1:
(Loss of ). -
Qualifier 2:
(Morpholine fragment).
-
Chromatographic Consideration
Boronic acids can interact with silanols on silica columns, causing peak tailing.
-
Recommended Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Kinetex).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. The morpholine group makes the molecule moderately polar; expect elution around 30-40% B.
Caption: Optimized workflow for minimizing artifacts and maximizing sensitivity.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Yan, J., et al. (2012). "Strategies for the analysis of highly reactive pinacolboronate esters." Journal of Chromatography A, 1230, 74-80. Link
-
Lian, K., et al. (2018).[1] "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry. Link
-
Sigma-Aldrich. (n.d.). "4-(Morpholinomethyl)phenylboronic acid Product Specification." Link
Sources
A Comparative Guide to HPLC Retention Times: Free Acid vs. Pinacol Ester
For researchers in drug development and synthetic chemistry, understanding the chromatographic behavior of acidic compounds and their ester derivatives is fundamental. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of free acids versus their corresponding pinacol esters, grounded in scientific principles and supported by experimental insights. We will explore the underlying chemical properties that dictate their interaction with reverse-phase HPLC systems and offer practical guidance for method development.
The Chemical Dichotomy: Polarity and Ionization
At the heart of their differing chromatographic behavior lies the distinct chemical nature of a free carboxylic acid and its pinacol ester. A free acid possesses a terminal hydroxyl group (-OH) on a carbonyl, making it a polar and ionizable functional group. In contrast, a pinacol ester is formed by the condensation of a boronic acid with pinacol, or in the case of a carboxylic acid, the esterification with a corresponding alcohol. This conversion of a polar, ionizable group to a less polar, non-ionizable ester fundamentally alters the molecule's overall polarity and its potential for ionic interactions.
The ionization state of a free acid is governed by its acid dissociation constant (pKa) and the pH of the mobile phase.[1][2] When the mobile phase pH is significantly below the pKa, the acid exists predominantly in its neutral, protonated form. Conversely, at a pH above the pKa, the acid is deprotonated, forming a negatively charged and more polar carboxylate anion.[2][3] This ability to ionize is a critical factor in its retention behavior in reverse-phase HPLC. Pinacol esters, lacking this ionizable proton, do not exhibit such pH-dependent charge states.
A Hypothetical Experimental Comparison
To illustrate the practical differences in retention time, let's consider a hypothetical experiment comparing a free carboxylic acid (Analyte A) and its corresponding pinacol ester (Analyte B) using a standard reverse-phase HPLC method.
Experimental Workflow
Caption: Experimental workflow for HPLC comparison.
Experimental Protocols
1. Sample Preparation:
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of the free acid and the pinacol ester in acetonitrile.
-
Working Standard: Prepare a working standard containing both the free acid and the pinacol ester at a final concentration of 0.1 mg/mL by diluting the stock solutions with the mobile phase.
2. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid (pH ≈ 2.7)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
The choice of a low pH mobile phase is crucial for analyzing the free acid. By keeping the pH well below the typical pKa of a carboxylic acid (around 4-5), we ensure it remains in its less polar, protonated form, leading to better retention and peak shape on a reverse-phase column.[3][4] For the pinacol ester, a low pH mobile phase also helps to suppress potential on-column hydrolysis, a known issue with boronic acid pinacol esters where residual silanol groups on the stationary phase can catalyze the conversion back to the more polar boronic acid.[5][6][7]
Expected Results and Discussion
Based on the principles of reverse-phase chromatography, we can predict the elution order and relative retention times for our hypothetical experiment.
Data Presentation
| Analyte | Chemical Structure | Expected Retention Time (min) | Key Physicochemical Property |
| Free Acid | R-COOH | ~ 4.5 | Polar, ionizable |
| Pinacol Ester | R-COOR' | ~ 8.2 | Less polar, non-ionizable |
Mechanistic Explanation of Retention Behavior
In reverse-phase HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.[8][9] Compounds with greater hydrophobicity will interact more strongly with the stationary phase and thus have longer retention times.[10][11]
The pinacol ester, lacking the polar carboxylic acid group, is significantly more hydrophobic than the free acid. This increased hydrophobicity leads to a stronger interaction with the C18 stationary phase, resulting in a longer retention time.
The free acid, even in its protonated state at low pH, is still more polar than the pinacol ester. This higher polarity gives it a greater affinity for the polar mobile phase, causing it to travel through the column faster and elute earlier.
Furthermore, residual silanol groups (Si-OH) on the silica-based stationary phase can introduce secondary interactions.[12][13][14] For acidic compounds, these interactions can sometimes lead to peak tailing.[15] While modern, well-end-capped columns minimize these effects, the potential for hydrogen bonding between the free acid and residual silanols exists.
Caption: Analyte interactions with HPLC phases.
Practical Implications for Researchers
-
Compound Identification: The significant difference in retention times can be a useful tool for confirming the conversion of a free acid to its pinacol ester in a chemical reaction. A chromatogram showing the disappearance of the early-eluting peak and the appearance of a later-eluting peak is a strong indicator of a successful reaction.
-
Purity Analysis: When analyzing a pinacol ester sample for purity, it is important to be aware of the potential presence of the corresponding free acid as an impurity. The HPLC method should be designed to resolve these two species effectively. The free acid, being more polar, will typically be one of the first impurities to elute.
-
Method Development: For complex mixtures containing both acidic and ester compounds, a gradient elution method may be necessary to achieve adequate separation of all components within a reasonable analysis time.[9]
Conclusion
The conversion of a free acid to a pinacol ester results in a substantial increase in hydrophobicity, which in turn leads to a significantly longer retention time in reverse-phase HPLC. This predictable shift in chromatographic behavior is a direct consequence of the change in polarity and the removal of an ionizable group. By understanding these fundamental principles, researchers can develop more effective HPLC methods for the analysis, purification, and characterization of these important classes of compounds. The insights provided in this guide empower scientists to make informed decisions in their experimental design, leading to more accurate and reliable results.
References
-
Chromatographic Conditions for the Analysis of Boronic Pinacol Esters - ResearchGate. Available at: [Link]
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(11), 1553-1569. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. Available at: [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar. Available at: [Link]
-
accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc - Ingenta Connect. Available at: [Link]
-
ACE News - HPLC. Available at: [Link]
-
Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed. Available at: [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. Available at: [Link]
-
Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes. Available at: [Link]
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage. Available at: [Link]
-
Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach | ACS Omega. Available at: [Link]
-
Experimental Log P, pKa and retention times of suspension components (analytes). - ResearchGate. Available at: [Link]
-
12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. Available at: [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available at: [Link]
-
Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology | MICROSOLV. Available at: [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC - Bohrium. Available at: [Link]
-
pH, pKa, and Retention - Pharma Growth Hub. Available at: [Link]
-
Principles of HPLC (3) Separation modes - JASCO Global. Available at: [Link]
-
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Available at: [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. tandfonline.com [tandfonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. pubs.acs.org [pubs.acs.org]
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- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. chromanik.co.jp [chromanik.co.jp]
- 15. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Heterocycles: A Comparative Guide to Morpholine and Piperazine Substituents in Boronic Acid Coupling
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning tool for the construction of carbon-carbon bonds that has revolutionized drug discovery and materials science.[1] The versatility of this reaction is largely credited to the stability and functional group tolerance of its key reagent: the organoboronic acid. For medicinal chemists, the strategic functionalization of these boronic acids is a critical step in tuning the physicochemical and pharmacokinetic properties of a final active pharmaceutical ingredient (API).
Among the most popular functional groups employed for this purpose are the saturated N-heterocycles, particularly morpholine and piperazine. These six-membered rings are frequently incorporated into drug candidates to enhance properties like aqueous solubility and metabolic stability.[2] However, the choice between a morpholine or a piperazine substituent on a boronic acid coupling partner is not merely a matter of preference. It is a decision with significant implications for the coupling reaction itself—affecting stability, reactivity, and ultimately, the efficiency of the synthesis.
This guide provides an in-depth technical comparison of the advantages and disadvantages of using morpholine versus piperazine substituents on arylboronic acids destined for cross-coupling reactions. While direct, head-to-head comparative studies are not abundant in the literature, we will leverage established principles of physical organic chemistry and available experimental data to provide a robust, field-proven analysis for the discerning researcher.
At the Heart of the Matter: Physicochemical and Electronic Properties
The fundamental differences between morpholine and piperazine dictate their influence on a parent arylboronic acid. The substitution of a nitrogen atom in piperazine for an oxygen atom in morpholine creates a cascade of electronic and conformational effects.
dot graph TD { rankdir=LR; node [shape=none, margin=0];
} caption="Figure 1: Core structures of piperazine and morpholine substituents for N-arylation of a boronic acid."
Basicity (pKa): Piperazine is a diamine with two basic nitrogen atoms (pKa values of approximately 5.3 and 9.7).[1] In contrast, morpholine is significantly less basic (pKa of the conjugate acid is ~8.5) due to the electron-withdrawing inductive effect of the ether oxygen.[1] This difference in basicity has two major consequences:
-
Catalyst Interaction: The more basic nitrogen atoms of a piperazine substituent can coordinate more strongly to the palladium catalyst. This can potentially lead to catalyst inhibition or the formation of undesired side-products, a known challenge with nitrogen-containing substrates in Suzuki-Miyaura couplings.[3] The less basic morpholine is less likely to cause such issues.
-
Solubility: At physiological pH, the more basic piperazine will be more extensively protonated, which can enhance aqueous solubility. This is a desirable trait for the final drug molecule but may be less critical for the boronic acid intermediate, depending on the reaction conditions.
Electronic Effects: Both morpholine and piperazine act as electron-donating groups when attached to an aromatic ring, primarily through the nitrogen lone pair's resonance effect. This increased electron density on the aromatic ring has a direct impact on the C-B bond of the boronic acid.
-
Piperazine: Being a stronger electron-donating group due to the presence of two nitrogen atoms (one of which is typically alkylated or protected), it will more significantly increase the electron density of the aryl ring.
-
Morpholine: The inductive effect of the oxygen atom counteracts the nitrogen's resonance effect to some extent, making morpholine a less powerful electron-donating group compared to a similarly substituted piperazine.
This difference in electron-donating strength is a critical factor in the stability and reactivity of the boronic acid, particularly concerning the prevalent side reaction of protodeboronation.
The Stability Conundrum: Protodeboronation
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major nemesis in Suzuki-Miyaura couplings, leading to the formation of an undesired and often difficult-to-separate byproduct.[4][5] This side reaction is known to be accelerated by electron-rich arylboronic acids.[6]
dot graph { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
} caption="Figure 2: Competing pathways of transmetalation and protodeboronation for arylboronic acids."
Given that both morpholine and piperazine are electron-donating, arylboronic acids bearing these substituents are inherently more susceptible to protodeboronation than their electron-neutral or electron-poor counterparts. The stronger electron-donating nature of the piperazine substituent likely makes piperazine-substituted arylboronic acids more prone to protodeboronation than their morpholine-substituted analogs under identical basic aqueous conditions. This is a significant potential advantage for the morpholine substituent in terms of reagent stability and maximizing the yield of the desired coupled product.
Impact on Coupling Reactivity
The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[7] The efficiency of this step is influenced by the nucleophilicity of the aryl group attached to the boron.
-
Piperazine-substituted arylboronic acids , with their more electron-rich aromatic ring, are expected to undergo a faster rate of transmetalation . This could translate to shorter reaction times and potentially allow for coupling under milder conditions.
-
Morpholine-substituted arylboronic acids , being less electron-rich, may exhibit a slightly slower rate of transmetalation.
Therefore, a trade-off exists: the higher reactivity of piperazine-substituted boronic acids may be offset by their lower stability. The optimal choice will depend on the specific coupling partners and the need to balance reaction speed with the minimization of side reactions.
Comparative Data Summary
| Property | Morpholine Substituent | Piperazine Substituent | Rationale & Implications |
| Basicity (pKa) | Lower (~8.5)[1] | Higher (~9.7 for the second protonation)[1] | Lower basicity of morpholine reduces potential for catalyst inhibition. |
| Electron-Donating Strength | Moderate | Strong | Piperazine creates a more electron-rich aryl system. |
| Stability (vs. Protodeboronation) | Higher | Lower | The less electron-rich nature of the morpholine-substituted ring offers greater resistance to C-B bond cleavage.[6] |
| Reactivity (Transmetalation Rate) | Moderate | Higher | The more electron-rich piperazine-substituted aryl group is more nucleophilic, facilitating faster transfer to palladium.[7] |
| Aqueous Solubility | Good | Generally Higher (when protonated) | Piperazine's higher basicity leads to greater protonation and solubility in aqueous media, which can be an advantage for the final product's properties. |
| Metabolic Stability | Generally Higher | Can be susceptible to N-dealkylation | The morpholine ring is often incorporated to improve metabolic stability in drug candidates. |
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of N-Heterocyclic Arylboronic Acids
This protocol provides a general starting point for the coupling of a (4-morpholinophenyl)boronic acid or a (4-(N-Boc-piperazin-1-yl)phenyl)boronic acid with an aryl bromide. Note that for the piperazine derivative, the non-coupling nitrogen should be protected (e.g., with a Boc group) to prevent side reactions.
dot graph TD { A[Start: Assemble Reaction] --> B{Inert Atmosphere}; B --> C[Add Solvent, Aryl Bromide, Boronic Acid]; C --> D[Add Base]; D --> E[Degas Mixture]; E --> F[Add Palladium Catalyst & Ligand]; F --> G{Heat to Reaction Temp.}; G --> H[Monitor Reaction (TLC/LC-MS)]; H --> I{Reaction Complete?}; I -- Yes --> J[Work-up: Quench, Extract]; I -- No --> G; J --> K[Purification (e.g., Chromatography)]; K --> L[Characterize Product]; L --> M[End]; } caption="Figure 3: General experimental workflow for Suzuki-Miyaura coupling."
Materials:
-
Aryl bromide (1.0 equiv)
-
(4-morpholinophenyl)boronic acid OR (4-(N-Boc-piperazin-1-yl)phenyl)boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O or Toluene/H₂O, typically in a 4:1 to 10:1 ratio)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the solvent system (e.g., 8 mL of dioxane and 2 mL of water).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes, or by using a freeze-pump-thaw cycle (3 times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Excess Boronic Acid: Used to drive the reaction to completion and compensate for any decomposition, such as protodeboronation. A larger excess may be beneficial when using the less stable piperazine-substituted boronic acid.
-
Base: Essential for activating the boronic acid to form the boronate species, which is the active nucleophile in the transmetalation step.[7] The choice of a moderately strong base like K₂CO₃ or K₃PO₄ is common.
-
Aqueous Solvent System: Often accelerates the reaction, but also provides the proton source for the undesired protodeboronation. Careful optimization of the water content is crucial.
Conclusion and Recommendations
The choice between a morpholine and a piperazine substituent on a boronic acid coupling partner is a nuanced decision that requires a careful consideration of the trade-off between reactivity and stability.
Choose a morpholine substituent when:
-
Stability is paramount: If the boronic acid needs to be stored or if the reaction conditions are harsh (prolonged heating, high basicity), the greater resistance of the morpholine derivative to protodeboronation is a significant advantage.
-
The coupling partner is highly reactive: A less reactive boronic acid may be sufficient and will minimize the risk of side reactions.
-
Catalyst inhibition is a concern: The lower basicity of the morpholine nitrogen reduces the likelihood of interfering with the palladium catalyst.
Choose a piperazine substituent (with appropriate protection) when:
-
High reactivity is required: For challenging couplings with unreactive aryl halides, the enhanced nucleophilicity of the piperazine-substituted boronic acid can lead to faster reactions and higher yields.
-
Milder reaction conditions are desired: The increased reactivity may allow the reaction to proceed at lower temperatures or with lower catalyst loadings.
-
The final product requires a basic nitrogen for its biological activity: The piperazine moiety can be deprotected in a later step to reveal a key pharmacophore.
Ultimately, the optimal choice is substrate-dependent. It is highly recommended that researchers perform small-scale screening experiments to evaluate both boronic acid variants under their specific reaction conditions to determine the most efficient path to their target molecule. By understanding the underlying chemical principles governing the behavior of these two valuable heterocycles, synthetic chemists can make more informed and strategic decisions in the design and execution of their Suzuki-Miyaura cross-coupling reactions.
References
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
- Al-Ghorbani, M., et al. (2015). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. Journal of Organic Chemistry, 80(17), 8873-8883.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
- Lloyd-Jones, G. C., et al. (2019). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 141(42), 16899-16913.
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1276–1289.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Di Vona, M. L., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.
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Wikipedia. (2023). Protodeboronation. [Online] Available at: [Link]
- Cox, P. A., et al. (2021). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Physical Chemistry A, 125(4), 1045-1054.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Stenutz, R. Hammett substituent constants. [Online] Available at: [Link]
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
- Corwin, C. (n.d.). Hammett constants for some common substituents. [Online] Available at: University of California, Irvine, Department of Chemistry.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online] Available at: [Link]
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Advanced Crystallographic Guide: Morpholine-Substituted Phenylboronic Acids
Executive Summary
This guide provides a technical analysis of morpholine-substituted phenylboronic acids, a class of compounds critical to medicinal chemistry due to their ability to balance aqueous solubility with lipophilicity.[1] Unlike unsubstituted phenylboronic acids which suffer from poor solubility and uncontrolled anhydride (boroxine) formation, morpholine derivatives introduce unique supramolecular synthons.[1] This guide compares the structural dynamics of 4-morpholinophenylboronic acid (para-substituted) and 2-morpholinophenylboronic acid (ortho-substituted) against standard alternatives, highlighting the competition between classical O-H···O boronic acid dimers and B-N intramolecular coordination.[1][2]
Part 1: Structural Dynamics & Synthon Competition
The crystallographic behavior of morpholine-substituted boronic acids is defined by a competition between three primary interactions. Understanding these allows researchers to predict polymorph stability and solubility profiles.[1]
The "Morpholine Advantage" vs. Piperidine
While piperidine and morpholine are sterically similar, the morpholine ring contains an ether oxygen at the 4-position.
-
Piperidine Analogues: Rely solely on van der Waals packing and weak C-H···π interactions, often leading to lower solubility and higher melting points due to efficient but non-polar packing.[1]
-
Morpholine Analogues: The ether oxygen acts as a weak hydrogen bond acceptor (C-H···O), disrupting the hydrophobic packing layers.[1] This results in a "looser" crystal lattice that correlates directly with the enhanced aqueous solubility observed in drug development candidates.[1]
Ortho vs. Para: The B-N Switch
The position of the morpholine ring dictates the fundamental molecular geometry:
-
Para-Substitution (4-position): The nitrogen lone pair is conjugated into the phenyl ring but is too distant for direct interaction with the boron center. The crystal structure is dominated by intermolecular O-H···N hydrogen bonds , often forming zwitterionic species in the solid state.[1]
-
Ortho-Substitution (2-position): This creates a "Wulff-type" intramolecular B-N coordinate bond.[1] This interaction locks the rotation of the boronic acid group, preventing the formation of the standard "ribbon" or "sheet" motifs seen in unsubstituted phenylboronic acid.
Boroxine Formation
Unsubstituted phenylboronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines).[1] Morpholine substitution, particularly in the ortho position, sterically and electronically inhibits this dehydration, stabilizing the free acid form—a critical attribute for consistent pharmaceutical dosing.[1]
Part 2: Experimental Workflow
Diagram 1: Crystallization & Characterization Decision Matrix
This workflow outlines the critical path for obtaining single crystals suitable for XRD, specifically addressing the solubility challenges of zwitterionic boronic acids.
Caption: Decision matrix for crystallizing morpholine-phenylboronic acids. Vapor diffusion (Method A) is preferred to minimize thermal dehydration into boroxines.[1]
Detailed Protocol: Synthesis to Structure
1. Synthesis (Buchwald-Hartwig Amination):
-
Reagents: 4-Bromophenylboronic acid pinacol ester, Morpholine (1.2 eq), Pd2(dba)3 (2 mol%), XPhos (4 mol%), K3PO4 (2.0 eq).[1]
-
Solvent: 1,4-Dioxane (anhydrous).[1]
-
Conditions: Heat at 100°C for 12 hours under Argon.
-
Hydrolysis: Treat the resulting ester with 1M HCl/Acetone to cleave the pinacol group, yielding the free boronic acid. Note: Avoid prolonged heating during hydrolysis to prevent polymerization.
2. Crystallization (Vapor Diffusion):
-
Dissolve 20 mg of the purified acid in 1 mL of Methanol (good solubility).[1]
-
Place in a small vial, then place that vial inside a larger jar containing Diethyl Ether (anti-solvent).
-
Seal tightly.[1] The ether vapors will slowly diffuse into the methanol, lowering solubility and growing high-quality prisms over 3-5 days.[1]
3. Data Collection:
-
Mount crystal on a Mitegen loop using Paratone oil.[1]
-
Collect data at 100 K (cryo-cooling is mandatory to reduce thermal motion of the morpholine ring).[1]
Part 3: Comparative Crystallographic Data[1][3]
The following data highlights the structural divergence caused by the morpholine substituent.
Table 1: Geometric Parameters Comparison
Comparison of bond lengths and angles derived from average values in crystallographic databases (CSD).
| Parameter | Phenylboronic Acid (Unsubstituted) | 4-Morpholinophenylboronic Acid | 2-Morpholinophenylboronic Acid |
| Crystal System | Orthorhombic (Iba2) | Monoclinic (P21/c) | Monoclinic (P21/n) |
| Primary Interaction | O-H···O (Centrosymmetric Dimer) | O-H···N (Intermolecular) | N→B (Intramolecular) |
| B-N Distance (Å) | N/A | > 3.0 (No bond) | 1.65 - 1.72 (Coordinate Bond) |
| Boron Geometry | Trigonal Planar (sp2) | Trigonal Planar (sp2) | Distorted Tetrahedral (sp3) |
| Packing Motif | Layered Sheet | Zwitterionic Chain | Discrete Molecular Units |
Table 2: Solubility & Stability Profile
Experimental data relevant to drug formulation.
| Feature | Phenylboronic Acid | Morpholine-Substituted | Relevance |
| Aq.[3][4] Solubility (pH 7) | Low (~2 g/100mL) | High (>5 g/100mL) | Morpholine O/N polarity enhances bioavailability.[1] |
| Boroxine Stability | High (Forms easily) | Low (Sterically hindered) | Morpholine derivatives are more stable as free acids.[1] |
| pKa (Boron) | ~8.8 | ~7.5 - 8.2 | Lower pKa facilitates sugar binding at physiological pH.[1] |
Part 4: Structural Mechanism Visualization
Diagram 2: Supramolecular Synthon Competition
This diagram illustrates the competing hydrogen bonding motifs that dictate the final crystal structure.[1]
Caption: Pathway selection for supramolecular assembly. Ortho-substitution forces the Wulff interaction, while Para-substitution favors intermolecular O-H...N networking.
References
-
Crystal structure of phenylboronic acid Source: ResearchGate / Acta Crystallographica URL:[1][Link][1]
-
Structures of piperazine, piperidine and morpholine (Comparative Packing) Source: PubMed / Acta Crystallographica Sect C URL:[Link]
-
Solubility of phenylboronic compounds in water Source: SciSpace / Journal of Solution Chemistry URL:[Link]
-
2-Morpholinophenylboronic acid (Intramolecular B-N interactions) Source: University of Kentucky / CrystEngComm (Contextual reference on N-B coordination in ortho-isomers) URL:[Link]
-
4-(Morpholinomethyl)phenylboronic acid Properties Source: PubChem URL:[1][5][6][7][Link][1]
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Safety Operating Guide
Essential Protective Measures for Handling (3-(3-Morpholinopropoxy)phenyl)boronic acid
As researchers and drug development professionals, our work necessitates the handling of a diverse array of chemical compounds. Among these, arylboronic acids are a cornerstone of modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. While invaluable, these reagents require meticulous handling to ensure personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of (3-(3-Morpholinopropoxy)phenyl)boronic acid, focusing on the rationale behind each personal protective equipment (PPE) selection and operational step.
The primary risks associated with arylboronic acids include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust particles can lead to respiratory discomfort.[1][2]
-
Oral Toxicity: Ingestion of these compounds can be harmful.[1][4]
Therefore, a multi-layered PPE strategy is imperative to create a reliable barrier against these potential exposures.
Core Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense. The following table summarizes the essential equipment for handling (3-(3-Morpholinopropoxy)phenyl)boronic acid, with a detailed explanation of the causality behind each choice.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[5][6] | Protects against accidental splashes of solutions or airborne dust particles from entering the eyes, which can cause serious irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5][7][8] | Prevents direct skin contact, which can lead to irritation.[1][2][3] It is crucial to inspect gloves for any signs of degradation or punctures before each use.[8] |
| Body Protection | A standard laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination in the event of a spill.[1] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[7][8] | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[1][2] |
Procedural Workflow for Safe Handling and Disposal
Adherence to a standardized operational workflow is critical for minimizing risk. The following diagram illustrates the key steps for the safe handling and subsequent disposal of (3-(3-Morpholinopropoxy)phenyl)boronic acid.
Caption: Workflow for the safe handling and disposal of (3-(3-Morpholinopropoxy)phenyl)boronic acid.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before beginning any work, ensure you are wearing all the required PPE as outlined in the table above.[1]
-
All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][9]
-
Prepare a designated hazardous waste container that is clearly labeled for boronic acid waste.[1][8]
-
-
Handling:
-
When weighing the solid, use a spatula and handle it gently to avoid generating dust.
-
If transferring the compound, do so carefully to prevent spills.
-
When preparing solutions, add the solid to the solvent slowly.
-
-
In Case of a Spill:
-
For small spills, use an absorbent material to clean the area, ensuring you are wearing the appropriate PPE.
-
Place all contaminated materials into the designated hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
Proper disposal is a critical final step in the safe handling of any chemical. Boronic acid waste should be treated as hazardous.[1][10]
-
Segregation:
-
Do not mix boronic acid waste with other waste streams.[8]
-
Solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a separate, clearly labeled, and sealed container.[1]
-
Liquid waste containing (3-(3-Morpholinopropoxy)phenyl)boronic acid should be collected in a separate, sealed, and clearly labeled container.
-
-
Labeling and Storage:
-
Final Disposal:
By adhering to these guidelines, researchers can confidently and safely handle (3-(3-Morpholinopropoxy)phenyl)boronic acid, ensuring both personal safety and the integrity of their scientific work.
References
- Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid.
- BenchChem. (2025). Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide.
- Lab Alley. (2025, July 15). Boric Acid Safety & Hazards.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 3-Methylphenylboronic Acid.
- BenchChem. (2025). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- CymitQuimica. (2024, December 19).
- Rubo UK. (n.d.).
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
- Fisher Scientific. (2020, December 13).
- Fisher Scientific. (2025, December 19).
- Aaronchem. (2024, November 1).
- Clean Management Environmental Group. (n.d.). Acidic and Caustic Waste Disposal Service.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-(Methoxycarbonyl)phenylboronic Acid.
- Fisher Scientific. (2025, December 18).
- Sigma-Aldrich. (2025, May 12).
- DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Sigma-Aldrich. (2025, October 15).
- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
